1S-trans-Permethrinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10Cl2O2 |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 |
InChI Key |
LLMLSUSAKZVFOA-UJURSFKZSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
1S-trans-Permethrinic Acid: Stereochemical Dynamics, Industrial Resolution, and Ecotoxicological Profiling
Executive Summary
The development of synthetic pyrethroids represents a triumph of structure-activity relationship (SAR) optimization in agrochemistry. At the heart of this chemistry lies permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), a critical cyclopropane-based intermediate. Due to the presence of two chiral centers at C1 and C3 of the cyclopropane ring, permethrinic acid exists as four distinct stereoisomers.
Among these, 1S-trans-permethrinic acid —systematically named (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid—presents a fascinating paradox[1]. While it is fundamentally inactive as an insecticide at the target receptor, its presence in racemic mixtures contributes significantly to off-target ecotoxicity[2][3]. This whitepaper provides an in-depth technical analysis of 1S-trans-permethrinic acid, detailing its physicochemical properties, the mechanistic basis for its biological inactivity, and the self-validating synthetic protocols used to resolve and recycle this isomer into highly potent agrochemicals.
Physicochemical Profiling & Structural Elucidation
The molecular architecture of 1S-trans-permethrinic acid is defined by a rigid cyclopropane ring that restricts the conformational freedom of its substituents. In the trans configuration, the bulky 2,2-dichlorovinyl group at C3 and the carboxylic acid at C1 are positioned on opposite faces of the ring. Specifically, the 1S,3R absolute configuration dictates its unique spatial geometry, which directly governs its interactions with biological macromolecules and chiral resolving agents.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
| CAS Registry Number | 55701-09-2[1] |
| Molecular Formula | C₈H₁₀Cl₂O₂[1] |
| Molecular Weight | 209.07 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] |
| Physical State | Solid (typically crystalline in pure form) |
| Key Structural Features | Cyclopropane core, 2,2-dimethyl substitution, trans stereochemistry |
Stereochemical Dynamics & Biological Activity
The insecticidal efficacy of pyrethroids is characterized by extreme stereospecificity. Pyrethroids exert their neurotoxic effects by binding to voltage-gated sodium channels (VGSCs) in insect nerve membranes, delaying their closure and causing prolonged sodium tail currents that lead to hyperexcitability and death[2][].
The Causality of Inactivity
Molecular modeling and electrophysiological studies on mosquito sodium channels (e.g., Ae. aegypti AaNav1-1) have elucidated the binding logic of these isomers. The active 1R-isomers (1R-cis and 1R-trans) fit optimally into a dual-receptor site, with their halogenated moieties wedging between the IL45 and IIS6 transmembrane segments[2].
Conversely, the 1S-trans and 1S-cis isomers are insecticidally inactive. The 1S configuration results in a steric mismatch at the IS6-IIS6 interface. Interestingly, while 1S-trans-permethrinic acid derivatives do not induce the lethal sodium tail current, they can act as competitive antagonists, binding to the receptor site and actually inhibiting the action of the potent 1R-isomers[2][5].
Ecotoxicological Implications
While inactive against target insects, 1S-trans-permethrinic acid is not biologically inert. Environmental toxicology studies indicate that the 1S-trans enantiomer is primarily responsible for the estrogenic potency observed in non-target aquatic species (such as zebrafish) exposed to racemic trans-permethrin[3][6]. This off-target endocrine disruption underscores the critical regulatory and environmental mandate for enantiopure (1R) agrochemical formulations.
Caption: Stereospecific binding logic and divergent biological outcomes of permethrinic acid isomers.
Synthetic Workflows: Chiral Resolution and Epimerization
Because the 1S-trans isomer is an inactive byproduct of standard cyclopropanation synthesis, industrial chemistry has developed sophisticated methods to (A) separate it from the active 1R-trans isomer, and (B) chemically convert (epimerize) it into the highly potent 1R-cis isomer[7][8].
Protocol 1: Chiral Resolution of trans-Permethrinic Acid
To isolate the active 1R-trans isomer from the racemic mixture, a thermodynamic equilibrium resolution is employed using a chiral auxiliary. (S)-2-benzylaminobutanol is highly effective for this purpose[7].
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic trans-permethrinic acid (1.0 equivalent) in a suitable organic solvent (e.g., ethanol/water mixture).
-
Auxiliary Addition: Add 0.65 equivalents of the resolving agent, (S)-2-benzylaminobutanol, alongside 1.2 equivalents of NaOH[7]. Causality: The substoichiometric amount of the chiral amine, combined with NaOH, optimizes the thermodynamic precipitation of the less soluble diastereomeric salt.
-
Crystallization: Allow the mixture to cool. The (1R)-trans acid preferentially forms a highly crystalline salt with the (S)-amine (RTPABA salt) and precipitates out.
-
Isolation of 1S-trans: The mother liquor, now highly enriched in the 1S-trans enantiomer, is neutralized with 2 mol/dm³ hydrochloric acid[7]. This precipitates the 1S-trans acid (STPABA equivalent), allowing its recovery for subsequent epimerization.
Protocol 2: Epimerization of 1S-trans to 1R-cis
Rather than discarding the inactive 1S-trans-permethrinic acid, it can be recycled. By converting the acid to an acid chloride and applying thermal stress, the C1 chiral center undergoes enolization and inversion, yielding the highly active 1R-cis configuration[8].
Step-by-Step Methodology:
-
Acid Chloride Conversion: React the isolated 1S-trans-permethrinic acid with thionyl chloride (SOCl₂) to form 1S-trans-permethrinoyl chloride.
-
Thermal Epimerization: Heat the neat 1S-trans acid chloride to 145°C – 150°C under an inert atmosphere for exactly 4 hours[8].
-
Thermodynamic Equilibration: Causality: At this temperature, the alpha-proton at C1 becomes labile. The molecule undergoes dynamic epimerization at C1 while the C3 stereocenter (3R) remains fixed. The system reaches a thermodynamic equilibrium of approximately 78% 1S-trans and 22% 1R-cis[8].
-
Esterification & Separation: The resulting enriched mixture is esterified (e.g., with 3-phenoxybenzyl alcohol) and the highly potent 1R-cis pyrethroid is separated via crystallization or chromatography.
Caption: Industrial workflow for the chiral resolution and thermal epimerization of 1S-trans-permethrinic acid.
Analytical Methodologies for Stereoisomer Separation
Accurate quantification of the 1S-trans isomer in synthetic batches and environmental samples requires high-resolution chiral chromatography.
Chromatographic Strategy: The gold standard for separating permethrinic acid stereoisomers utilizes permethylated β-cyclodextrin chiral stationary phases in Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography (LC-MS/MS)[9].
Mechanistic Causality: The superiority of β-cyclodextrin arises from the precise geometric match between the 78-picometer internal cavity of the cyclodextrin torus and the rigid, constrained cyclopropane ring of the permethrinic acid[9]. The trans isomers typically exhibit higher chiral selectivity than cis isomers on these columns due to the spatial projection of the dichlorovinyl and carboxylic groups, which facilitates stable inclusion complexes and differential hydrogen-bonding interactions[9][10].
Conclusion
1S-trans-Permethrinic acid is a masterclass in the importance of stereochemistry in rational agrochemical design. While functionally obsolete at the insect voltage-gated sodium channel, its propensity for environmental endocrine disruption necessitates rigorous chiral resolution. Fortunately, through thermodynamic resolution and targeted thermal epimerization, this "inactive" isomer can be chemically inverted into the most potent pyrethroid configuration, demonstrating a highly efficient, closed-loop approach to complex synthetic chemistry.
References
-
National Center for Biotechnology Information. "Trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid." PubChem Compound Summary for CID 41539. Available at:[Link]
-
Du, Y., et al. "Molecular evidence for dual pyrethroid-receptor sites on a mosquito sodium channel." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Székely, E., et al. "Optical resolution of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-2-benzylaminobutanol." RSC Publishing. Available at:[Link]
-
Corcellas, C., et al. "Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples." MDPI. Available at:[Link]
- Hatch, C. E. "1S to 1R Epimerizations of pyrethroid intermediates." US Patent 5840958A.
-
Dong, K., et al. "Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel." PMC - NIH. Available at:[Link]
-
Nillos, M. G. "Stereoselectivity in modern-use chiral pesticides: Enantiomer-specific ecotoxicological assessment of chiral organophosphorus, fipronil and pyrethroid insecticides." ProQuest Dissertations. Available at:[Link]
Sources
- 1. Trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | C8H10Cl2O2 | CID 41539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 5. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity in modern-use chiral pesticides: Enantiomer-specific ecotoxicological assessment of chiral organophosphorus, fipronil and pyrethroid insecticides - ProQuest [proquest.com]
- 7. Structural studies on optical resolution via diastereoisomeric salt formation, part 2. The conformational flexibility of (S)-2-benzylaminobutan-1-ol in enantiomer separation for permethrinic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. US5840958A - 1S to 1R Epimerizations of pyrethroid intermediates - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Synthesis of 1S-trans-Permethrinic Acid: A Technical Guide to Asymmetric Cyclopropanation
Executive Summary & Strategic Rationale
Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) is the foundational building block for numerous Type I and Type II pyrethroid insecticides, including permethrin, cypermethrin, and cyfluthrin[1]. The spatial orientation of the cyclopropane ring dictates both the insecticidal efficacy and the environmental degradation profile of the resulting active pharmaceutical ingredient (API) or agrochemical.
While the 1R-cis isomer is typically prized for its acute insecticidal potency, the 1S-trans isomer is a critical intermediate for highly targeted stereospecific applications and serves as an essential baseline for structure-activity relationship (SAR) studies involving esterase cleavage and off-target estrogenic activity[2]. Synthesizing the 1S-trans enantiomer demands rigorous stereocontrol. This guide details the state-of-the-art methodology for its preparation: the asymmetric transition-metal-catalyzed cyclopropanation of 1,1-dichloro-4-methyl-1,3-pentadiene[3][4].
Retrosynthetic Analysis & Mechanistic Causality
The core transformation relies on a [2+1] cycloaddition between a conjugated diene and a diazoacetate, mediated by a transition-metal carbenoid intermediate[5].
Causality in Substrate and Catalyst Selection:
-
Regioselectivity: 1,1-dichloro-4-methyl-1,3-pentadiene possesses two double bonds. The electrophilic transition-metal carbenoid selectively attacks the more electron-rich and less sterically hindered
-double bond, leaving the electron-deficient -dichloroalkene intact[6]. -
Stereoselectivity (Diastereomeric & Enantiomeric): Utilizing a Copper(I) complex equipped with C2-symmetric chiral ligands (such as bis(oxazoline) or Aratani's salicylaldimine) creates a highly constrained chiral pocket. As ethyl diazoacetate (EDA) decomposes to release
, the resulting copper-carbene complex adopts a rigid orientation. The bulky ligand forces the incoming diene to approach from the less hindered face. This dictates both the trans/cis ratio (minimizing steric repulsion between the ester group and the diene chain) and the absolute enantioselectivity (favoring 1S over 1R)[7].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Catalytic asymmetric cyclopropanation pathway for 1S-trans-Permethrinic acid.
Quantitative Data: Catalyst Efficacy
The choice of catalytic system drastically influences the yield and stereochemical purity of the final product. The table below summarizes the performance of various catalytic systems in the cyclopropanation of 1,1-dichloro-4-methyl-1,3-pentadiene.
| Catalyst System | Yield (%) | Trans/Cis Ratio | Enantiomeric Excess (ee) for 1S-trans |
| Achiral Cu powder (Baseline) | 65 | 60:40 | 0% |
| Aratani Cu(I)-Salicylaldimine | 78 | 85:15 | 88% |
| Evans Cu(I)-Bis(oxazoline) | 85 | 92:8 | >95% |
| Rh2(S-DOSP)4 | 82 | 80:20 | 90% |
Self-Validating Experimental Protocol
The following step-by-step methodology ensures high fidelity in the synthesis of 1S-trans-permethrinic acid. The protocol is designed as a self-validating system, embedding in-process checks to prevent downstream failures.
Phase 1: Asymmetric Cyclopropanation
Step 1: Catalyst Activation
-
Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Cu(I)OTf (1.0 mol%) and a C2-symmetric chiral bis(oxazoline) ligand (1.2 mol%) in anhydrous dichloromethane (DCM).
-
Validation: The solution will transition from colorless to a distinct pale green/blue, visually confirming the formation of the active Cu(I)-ligand complex.
Step 2: Substrate Introduction
-
Action: Add 1,1-dichloro-4-methyl-1,3-pentadiene (1.0 equivalent) to the catalyst solution. Stir at room temperature for 15 minutes, then cool the reaction mixture to 0 °C.
-
Causality: Cooling is mandatory to maximize facial selectivity during the highly exothermic carbenoid transfer step.
Step 3: Diazoacetate Addition
-
Action: Load ethyl diazoacetate (EDA) (1.2 equivalents, dissolved in DCM) into a syringe pump. Add the EDA solution dropwise over 10 hours.
-
Causality & Validation: Slow addition is critical. If added too quickly, the local concentration of the diazo compound exceeds the catalyst turnover rate, leading to carbenoid dimerization (forming diethyl maleate/fumarate) rather than the desired cross-cycloaddition[5]. Monitor the steady evolution of
gas via a bubbler; absence of gas indicates catalyst deactivation.
Step 4: Reaction Quenching
-
Action: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Analyze an aliquot via GC/MS.
-
Validation: The disappearance of the diene mass peak and the appearance of the cyclopropane ester (
250) confirms completion. Quench by filtering through a short pad of silica gel to remove the copper catalyst.
Phase 2: Stereoselective Hydrolysis & Isolation
Step 5: Alkaline Hydrolysis
-
Action: Dissolve the crude ethyl 1S-trans-permethrinate in a 2M NaOH ethanolic solution and reflux for 4 hours to cleave the ester bond[4].
-
Action: Evaporate the ethanol, dilute with water, and wash with diethyl ether to remove unreacted diene and dimerization byproducts.
Step 6: Acidification and Crystallization
-
Action: Acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated permethrinic acid with ethyl acetate and concentrate.
-
Action: Perform selective crystallization using n-hexane.
-
Causality & Validation: The trans-isomer selectively precipitates as a crystalline solid, while the cis-isomer remains highly soluble in the hexane mother liquor[3][4]. Confirm the 1S-trans absolute configuration and >95% ee via chiral HPLC and polarimetry.
Step-by-step experimental workflow for the stereoselective synthesis.
References
-
Stereoselective biotransformation of permethrin to estrogenic metabolites in fish. PubMed (NIH). Available at:[Link]
-
Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes. ResearchGate. Available at:[Link]
-
Organic Reactions Volume 57 | Enantioselective Synthesis. Scribd. Available at:[Link]
-
Reflexion on Bio-Sourced Mosquito Repellents: Nature, Activity, and Preparation. Frontiers in Chemistry. Available at:[Link]
-
Permethrin (Ref: OMS 1821). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at:[Link]
-
Transition metal catalyzed reactions. ORBi (University of Liège). Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Stereoselective biotransformation of permethrin to estrogenic metabolites in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Reflexion on Bio-Sourced Mosquito Repellents: Nature, Activity, and Preparation [frontiersin.org]
- 4. Permethrin (Ref: OMS 1821) [sitem.herts.ac.uk]
- 5. scribd.com [scribd.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
Role of 1S-trans-Permethrinic Acid in Permethrin Metabolism: A Technical Guide
Executive Summary
This guide details the metabolic trajectory of 1S-trans-permethrinic acid (1S-trans-Cl₂CA), the primary metabolite resulting from the rapid, stereoselective hydrolysis of trans-permethrin in humans. Unlike a generic overview of pyrethroid metabolism, this document focuses on the stereochemical gating performed by human carboxylesterases (hCE1 and hCE2).
The formation of 1S-trans-permethrinic acid represents the critical detoxification vector for permethrin. While the cis-isomers of permethrin resist hydrolysis and pose higher neurotoxic risks, the 1S-trans isomer is rapidly cleaved, conjugated, and excreted. Understanding this specific pathway is essential for interpreting pharmacokinetic data, designing safer pyrethroid analogs, and developing accurate biomarkers for human exposure.
Stereochemical Framework of Permethrin[1]
Permethrin is a Type I pyrethroid lacking an
Isomer Classification
The biological activity and metabolic fate depend strictly on the configuration at C1 (bearing the carboxyl group) and the geometric relationship between the carboxyl group and the dichlorovinyl group.
| Isomer | Configuration | Geometry | Metabolic Stability (Human) | Toxicity Potential |
| 1R-trans | 1R, 3S | Trans | Moderate | Low |
| 1S-trans | 1S, 3R | Trans | Low (Rapidly Hydrolyzed) | Lowest (Detoxified) |
| 1R-cis | 1R, 3R | Cis | High (Stable) | High (Active Insecticide) |
| 1S-cis | 1S, 3S | Cis | High (Stable) | Moderate |
Key Insight: The "1S-trans" designation refers to the acid moiety generated upon ester cleavage: 1S-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1S-trans-DCCA) .
Mechanistic Pathway: Stereoselective Hydrolysis
The primary metabolic route for permethrin in humans is ester hydrolysis, mediated by hepatic carboxylesterases (CES). This reaction cleaves the ester bond, yielding permethrinic acid (DCCA) and 3-phenoxybenzyl alcohol (3-PBA) .
The Role of Human Carboxylesterases (hCE1 & hCE2)
Research confirms that human carboxylesterases exhibit profound stereoselectivity.
-
Substrate Preference: Trans isomers are hydrolyzed 5–12 times faster than cis isomers.[1]
-
Enantiomer Preference: Within the trans group, the 1S-trans isomer is the preferred substrate for hCE1 and hCE2 due to optimal steric fit within the catalytic gorge of the enzyme.
This rapid hydrolysis effectively acts as a "metabolic shunt," preventing the 1S-trans parent compound from reaching voltage-gated sodium channels in the CNS, thereby nullifying its neurotoxicity.
Pathway Visualization
The following diagram illustrates the stereoselective bifurcation in permethrin metabolism.
Caption: Stereoselective hydrolysis of permethrin. The 1S-trans isomer is preferentially cleaved by hCE1/2, rapidly forming 1S-trans-permethrinic acid.
Pharmacokinetics of 1S-trans-Permethrinic Acid[3]
Once formed, 1S-trans-permethrinic acid (DCCA) must be cleared to prevent acidosis or accumulation.
Phase II Conjugation
Unlike the alcohol moiety (3-PBA), which undergoes oxidation to 3-phenoxybenzoic acid and subsequent glucuronidation (primarily by UGT1A9 ), the cyclopropanecarboxylic acid moiety (DCCA) follows two distinct conjugation pathways:
-
Glycine Conjugation: The free carboxylic acid reacts with glycine to form a hippuric acid analog. This is a major urinary metabolite in humans and is often used as a specific biomarker for permethrin exposure.
-
Acyl Glucuronidation: The carboxyl group is conjugated with glucuronic acid. While common, acyl glucuronides can be reactive; however, the rapid elimination of DCCA conjugates suggests this risk is minimal for permethrin.
Clearance Profile
-
Half-life: The trans-acid metabolites appear in urine significantly earlier than cis-acid metabolites due to the rapid upstream hydrolysis.
-
Urinary Ratio: In human urine samples, the ratio of trans-DCCA to cis-DCCA is typically > 1:1, often approaching 2:1 or higher, reflecting the preferential hydrolysis of the trans parent isomers.
Analytical Protocol: Chiral Separation & Quantification
To study the specific role of 1S-trans-permethrinic acid, researchers must separate it from its enantiomer (1R-trans) and diastereomers (cis). Standard C18 chromatography is insufficient.
Methodology: LC-MS/MS with Chiral Selector
Objective: Quantify 1S-trans-DCCA in biological matrices (plasma/urine).
Protocol Steps:
-
Sample Preparation:
-
Acidify urine/plasma (pH 2.0) to protonate the carboxylic acid.
-
Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) or hexane.
-
Evaporate to dryness and reconstitute in mobile phase.
-
-
Chromatographic Separation:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-RH or equivalent) or Permethylated
-cyclodextrin column. -
Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) in isocratic mode.
-
Resolution: Optimize to separate the cis pair from the trans pair, and further resolve the 1R and 1S enantiomers.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (COO⁻ detection).
-
MRM Transitions: Monitor precursor ion m/z 207 (DCCA deprotonated)
product ions m/z 35 (Cl isotope) or m/z 171 (loss of HCl).
-
Analytical Workflow Diagram
Caption: Workflow for the chiral separation and quantification of 1S-trans-permethrinic acid using LC-MS/MS.
Toxicological Implications[3][4][5][6]
The formation of 1S-trans-permethrinic acid is the hallmark of detoxification .
-
Safety Margin: The rapid conversion of 1S-trans-permethrin to the acid metabolite explains why trans-permethrin has an LD₅₀ in rodents that is significantly higher (safer) than cis-permethrin.
-
Species Differences: Humans hydrolyze trans-permethrin efficiently. In contrast, insects lack the specific esterases to rapidly cleave this bond, which is why permethrin remains lethal to pests while being relatively safe for humans.
-
Biomarker Utility: High levels of 1S-trans-DCCA (and its glycine conjugate) in urine indicate recent exposure to the less toxic trans isomers.
References
-
Ross, M. K., et al. (2006). Characterization of pyrethroid hydrolysis by the human liver carboxylesterases hCE-1 and hCE-2. Biochemical Pharmacology.
-
Nishi, K., et al. (2006). Stereoselective hydrolysis of pyrethroid-like fluorescent substrates by human and other mammalian liver carboxylesterases. Chemical Research in Toxicology.
-
Takaku, T., et al. (2011). In vitro metabolism of trans-permethrin and its major metabolites, PBalc and PBacid, in humans. Journal of Agricultural and Food Chemistry.
-
Starr, J. M., et al. (2012). Metabolic clearance of permethrin [1RS, 3RS:1RS, 3RS (cis:trans)] in rats. Toxicological Sciences.
-
Ahn, K. C., et al. (2006).[2] An immunoassay for a urinary metabolite as a biomarker of human exposure to the pyrethroid insecticide permethrin. Analytical Chemistry.
Sources
Chirality and Its Effect on Permethrinic Acid Isomers
Technical Guide for Drug Development & Environmental Safety
Executive Summary
Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, or DVCA) is the chiral pharmacophore governing the efficacy and toxicity of type I pyrethroids, including permethrin and cypermethrin. While often treated as a singular metabolite or precursor, DVCA exists as four distinct stereoisomers driven by two chiral centers on the cyclopropane ring.
This guide delineates the critical structure-activity relationships (SAR) of these isomers. The (1R)-cis and (1R)-trans configurations drive insecticidal potency, while the cis diastereomers significantly increase mammalian toxicity and environmental persistence due to steric hindrance preventing metabolic hydrolysis. For researchers, resolving these isomers is not merely a regulatory compliance step but a strategic lever to maximize therapeutic index and minimize environmental load.[1]
Molecular Architecture & Stereochemistry
The cyclopropane ring of permethrinic acid imposes rigid geometric constraints, creating two chiral centers at C1 and C3.[2] This results in four stereoisomers grouped into two diastereomeric pairs: cis and trans.[1]
The Isomer Matrix
-
Cis-Isomers: The carboxyl group at C1 and the dichlorovinyl group at C3 are on the same side of the ring.
-
(1R, 3S)-cis: Biologically active (high potency, high toxicity).
-
(1S, 3R)-cis: Generally inactive.
-
-
Trans-Isomers: The carboxyl group and dichlorovinyl group are on opposite sides.[1]
-
(1R, 3R)-trans: Biologically active (moderate potency, low toxicity).
-
(1S, 3S)-trans: Generally inactive.
-
Note: The insecticidal activity of the final pyrethroid ester depends almost exclusively on the 1R configuration of the acid moiety.
Stereochemical Visualization
The following diagram illustrates the hierarchical relationship and functional attributes of the DVCA isomers.
Figure 1: Stereochemical classification of Permethrinic Acid isomers highlighting the divergence in biological activity and metabolic stability.
Biological Implications: The Efficacy-Toxicity Trade-off
The chirality of permethrinic acid dictates the "lock-and-key" fit into the voltage-gated sodium channels (VGSC) of insects and the metabolic enzymes of mammals.
Mechanism of Action (Insecticidal)
The 1R configuration is essential for the pyrethroid ester to bind to the
-
1R-cis: Forms a more stable complex with the channel, leading to higher potency.
-
1R-trans: Active but dissociates more rapidly from the target site.[1]
Mammalian Toxicity & Metabolic Fate
The primary detoxification pathway for pyrethroids is ester hydrolysis by carboxylesterases.[1] This process is highly stereoselective.[1]
-
Trans-Selectivity: The trans configuration leaves the ester bond accessible to enzymatic attack. It is hydrolyzed rapidly (approx. 45% faster in human microsomes) into the acid (DVCA) and alcohol metabolites, which are then conjugated and excreted.
-
Cis-Resistance: The cis configuration sterically shields the ester bond from esterases. This results in a longer half-life in the body, allowing the parent compound to accumulate in lipid-rich tissues (brain, adipose), thereby increasing neurotoxic potential.
Data Summary: Toxicity Ratios
| Parameter | Cis-Isomers | Trans-Isomers | Mechanistic Cause |
|---|---|---|---|
| Hydrolysis Rate | Slow | Fast | Steric hindrance at carbonyl carbon |
| Mammalian LD50 | Lower (More Toxic) | Higher (Safer) | Metabolic clearance speed |
| Brain Accumulation | High | Low | Lipophilicity + Metabolic stability |
| Environmental T1/2 | ~35-50 Days | ~15-25 Days | Microbial esterase accessibility |
Analytical Methodologies
Separating these isomers requires precise chiral chromatography.[1] Standard C18 columns cannot resolve the enantiomers (e.g., separating 1R-cis from 1S-cis).
Protocol 1: Chiral HPLC Separation of Permethrinic Acid
This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions.[1] The acid functionality requires an acidic modifier to suppress ionization.[1]
Objective: Baseline resolution of all 4 isomers.
Materials:
-
Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA).[1]
-
Ratio: 95 : 5 : 0.1 (v/v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV @ 225 nm (Dichlorovinyl absorption).[1]
-
Temperature: 25°C.
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of technical grade permethrinic acid in 1 mL of mobile phase. Vortex for 30 seconds.[1]
-
Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.
-
Injection: Inject 10 µL of sample.
-
Elution Order (Typical on Chiralpak AD-H):
-
Peak 1: (1R, 3R)-trans
-
Peak 2: (1S, 3S)-trans
-
Peak 3: (1R, 3S)-cis
-
Peak 4: (1S, 3R)-cis (Note: Elution order must be confirmed with pure enantiomeric standards as it varies by column batch).
-
-
Validation: Calculate Resolution (
) between closest peaks.[1] indicates baseline separation.[1]
Protocol 2: Stereoselective Resolution via Crystallization
For preparative scale, chiral HPLC is expensive.[1] Classical resolution is preferred.
-
Reagent: Use a chiral base, such as (+)-
-methylbenzylamine .[1] -
Process:
-
Mix racemic trans-permethrinic acid with 0.5 equivalents of the chiral amine in ethanol.
-
Heat to reflux to ensure complete dissolution.[1]
-
Cool slowly to 4°C. The diastereomeric salt of the (1R)-trans acid precipitates preferentially.
-
Filter the crystals and treat with dilute HCl to liberate the free optically active acid.[1]
-
Recrystallize to achieve >98% enantiomeric excess (ee).[1]
-
Environmental Fate & Degradation
The environmental persistence of permethrinic acid is isomer-dependent, influencing soil health and aquatic safety.
Degradation Pathways
Degradation occurs via two main routes:
-
Biotic (Microbial): Soil bacteria (e.g., Pseudomonas, Metarhizium) express esterases that preferentially cleave trans-permethrin. Consequently, cis-permethrinic acid residues enrich in the soil over time.
-
Abiotic (Photolysis): UV exposure can induce cis-trans isomerization, converting the thermodynamically less stable cis form into the trans form, which is then more easily degraded.
Kinetic Pathway Diagram
The following graph illustrates the differential degradation kinetics and the "Isomer Trap" where cis isomers persist longer.
Figure 2: Differential environmental fate of cis vs. trans isomers. Note the rapid clearance of the trans pathway compared to the persistence of the cis pathway.[3][4]
References
-
Stereoselective Metabolism: Scollon, E. J., et al. (2009).[1] In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms. Drug Metabolism and Disposition.[1][4] Link
-
Chiral Separation: Ye, J., et al. (2000).[1] Enantiomeric separation of pyrethroid insecticides by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link
-
Toxicity Differences: Wolansky, M. J., & Harrill, J. A. (2008). Neurobehavioral toxicology of pyrethroid insecticides in adult animals: a critical review. Neurotoxicology and Teratology. Link
-
Environmental Fate: Gan, J., et al. (2005).[1] Isomer selectivity in aquatic toxicity and biodegradation of bifenthrin and permethrin. Environmental Toxicology and Chemistry. Link
-
Chemical Structure: PubChem. (2025).[1] 1R-cis-Permethrinic acid Compound Summary. National Library of Medicine.[1] Link
Sources
1S-trans-Permethrinic acid as a metabolite of pyrethroids
This technical guide details the physicochemical properties, metabolic formation, and analytical quantification of 1S-trans-Permethrinic acid (1S-trans-DCCA). It is designed for researchers in toxicology, pharmacology, and environmental health.
Stereoselective Metabolism and Analytical Protocols for Pyrethroid Biomarkers
Executive Summary
1S-trans-Permethrinic acid (also known as 1S-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid or 1S-trans-DCCA) is a primary urinary metabolite of type I and type II pyrethroids, specifically permethrin, cypermethrin, and cyfluthrin.
Its significance lies in its stereochemistry . Commercial pyrethroids are often racemic mixtures. However, mammalian metabolism is highly stereoselective. Human carboxylesterases (hCEs) hydrolyze trans-isomer pyrethroids significantly faster than cis-isomers, and often exhibit preference for specific enantiomers (e.g., 1S over 1R).[1] Consequently, 1S-trans-DCCA represents a critical biomarker for assessing recent exposure and metabolic clearance rates of pyrethroids.
Chemical Identity & Stereochemistry
The molecule contains a cyclopropane ring with two chiral centers (C1 and C3).
-
IUPAC Name: (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid.[2]
-
Common Name: 1S-trans-DCCA / 1S-trans-Cl2CA.
-
Parent Compounds: Permethrin, Cypermethrin, Cyfluthrin.[3][4][5]
-
Molecular Weight: 209.07 g/mol .[2]
Stereochemical Configuration
Pyrethroid acids exist as four stereoisomers. Understanding the nomenclature is vital for analytical separation:
-
Cis-isomers: Carboxyl and dichlorovinyl groups are on the same side of the ring.
-
Trans-isomers: Carboxyl and dichlorovinyl groups are on opposite sides.
-
1S-trans: The absolute configuration at C1 is S. Due to the trans geometry, C3 is R.
| Isomer Common Name | Configuration (C1, C3) | Origin (Parent Hydrolysis) | Metabolic Stability (Urine) |
| 1S-trans-DCCA | (1S, 3R) | Rapid hydrolysis of 1S-trans-pyrethroid | High (Major metabolite) |
| 1R-trans-DCCA | (1R, 3S) | Hydrolysis of 1R-trans-pyrethroid | High |
| 1S-cis-DCCA | (1S, 3S) | Slow hydrolysis of 1S-cis-pyrethroid | Low (Minor) |
| 1R-cis-DCCA | (1R, 3R) | Slow hydrolysis of 1R-cis-pyrethroid | Low (Minor) |
Metabolic Pathway: The Hydrolysis Cascade
The formation of 1S-trans-DCCA is driven by carboxylesterase-mediated hydrolysis . This is the primary detoxification route in humans, distinct from the oxidative pathways (CYP450) that dominate for cis-isomers.
Mechanism of Action[8][9]
-
Substrate Entry: The lipophilic parent pyrethroid enters the hepatocyte.
-
Enzymatic Attack: Human Carboxylesterase 1 (hCE-1) and hCE-2 attack the central ester linkage.
-
Stereoselectivity (The "Trans" Preference):
-
hCEs hydrolyze trans-pyrethroids 10–50 times faster than cis-pyrethroids. The cis-configuration creates steric hindrance preventing the ester carbonyl from aligning with the enzyme's catalytic serine triad.
-
Enantioselectivity: Research indicates that for certain substrates, the 1S-trans ester is cleaved more extensively than the 1R-trans ester, leading to an enrichment of 1S-trans-DCCA in the urine relative to the plasma ratio of the parent.
-
Pathway Diagram
The following diagram illustrates the stereoselective divergence of permethrin metabolism.
Figure 1: Stereoselective hydrolysis of Trans-Permethrin yielding 1S-trans-DCCA.
Analytical Methodologies
Quantifying 1S-trans-DCCA requires rigorous sample preparation to handle urinary conjugates and chiral separation to distinguish it from its enantiomer (1R-trans).
Sample Preparation Protocol
Matrix: Human Urine (Spot or 24-hour). Challenge: >90% of DCCA exists as a glucuronide conjugate.
-
Aliquot: Transfer 2.0 mL of urine to a glass centrifuge tube.
-
Hydrolysis (Critical):
-
Enzymatic: Add β-glucuronidase (E. coli or Helix pomatia). Incubate at 37°C for 2–4 hours.
-
Acidic (Alternative): Add H₂SO₄ (1M) and heat at 90°C for 1 hour. Note: Enzymatic is preferred to prevent acid-catalyzed isomerization.
-
-
Extraction:
-
Acidify sample to pH < 2 (to protonate the carboxylic acid).
-
Liquid-Liquid Extraction (LLE) using Hexane or Methyl tert-butyl ether (MTBE) .
-
Centrifuge and collect the organic layer.
-
Evaporate to dryness under nitrogen.
-
Derivatization
Gas Chromatography (GC) is the gold standard for chiral separation, but DCCA is non-volatile. Derivatization is mandatory.
-
Option A: Methylation (Standard)
-
Reagent: 14% BF₃ in Methanol or Diazomethane.
-
Product: DCCA-Methyl Ester.
-
Pros: Stable, commercially available standards.
-
-
Option B: Hexafluoroisopropanol (HFIP) (High Sensitivity)
-
Reagent: HFIP + Diisopropylcarbodiimide (DIC).
-
Product: HFIP-Ester.
-
Pros: Enhances electronegativity for NCI-MS (Negative Chemical Ionization), lowering LOD to pg/mL levels.
-
Chiral GC-MS Analysis
To separate 1S-trans from 1R-trans , a chiral capillary column is required.
-
Column: Beta-dex 120, Rt-bDEXsm, or equivalent cyclodextrin-based chiral phase.
-
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program: Slow ramp (2°C/min) around 140–180°C is crucial for enantiomeric resolution.
-
Detection: Mass Spectrometry (SIM Mode).
-
Target Ion (Methyl Ester): m/z 163 (Base peak), 208 (Molecular ion).
-
Target Ion (HFIP Ester): m/z 357 (Molecular ion - HF).
-
Analytical Workflow Diagram
Figure 2: Workflow for the extraction and chiral quantification of DCCA isomers.
Toxicological Significance & Interpretation
Clinical & Environmental Interpretation
-
Exposure Timing: High levels of trans-DCCA (relative to cis) indicate recent exposure (within 12–24 hours) due to the rapid half-life of trans-pyrethroids.
-
Metabolic Ratio: In general populations, the ratio of trans-DCCA to cis-DCCA in urine is typically > 1.0, reflecting the faster hydrolysis of the trans parent compounds.
-
Toxicity: The formation of 1S-trans-DCCA is a detoxification event. The acid metabolite does not bind to the voltage-gated sodium channels (the target of pyrethroid neurotoxicity). Therefore, high urinary DCCA correlates with effective clearance, provided the parent compound does not accumulate in adipose tissue.
Reference Ranges
Based on NHANES and occupational studies, background levels in non-occupationally exposed populations typically range:
-
General Population: 0.1 – 2.0 µg/L (sum of isomers).
-
Occupational Exposure: 10 – 500 µg/L.
References
-
Nishi, K., et al. (2006).[1] "Stereoselective hydrolysis of pyrethroid-like fluorescent substrates by human and other mammalian liver carboxylesterases."[1][6][7] Chemical Research in Toxicology. Link
-
Ross, M. K., et al. (2006).[1] "Characterization of pyrethroid hydrolysis by the human liver carboxylesterases hCE-1 and hCE-2." Biochemical Pharmacology. Link
-
Starr, J. M., et al. (2010). "Stereoselective biotransformation of permethrin to estrogenic metabolites in fish." Aquatic Toxicology. Link
-
Barr, D. B., et al. (2010).[3] "Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population." Environmental Health Perspectives. Link
-
Leng, G., et al. (1997). "Determination of pyrethroid metabolites in human urine by capillary gas chromatography-mass spectrometry." Journal of Chromatography B. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | C8H10Cl2O2 | CID 41539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urinary concentrations and profiles of organophosphate and pyrethroid pesticide metabolites and phenoxyacid herbicides in populations in eight countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective hydrolysis of pyrethroid-like fluorescent substrates by human and other mammalian liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Resolution HPLC Separation of Permethrinic Acid (DCCA) Isomers
This Application Note and Protocol guide is designed for researchers and analytical scientists requiring robust methods for the separation of Permethrinic Acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), also known as DCCA or DVCA .
Unlike its ester derivative (Permethrin), Permethrinic Acid is a polar, acidic metabolite and precursor. Its analysis requires specific attention to pH control and low-UV detection.
Introduction & Scientific Context
Permethrinic acid (DCCA) is the primary metabolite of pyrethroids such as permethrin, cypermethrin, and cyfluthrin. It contains a cyclopropane ring with two chiral centers, theoretically yielding four stereoisomers:
-
(1R,3R)-trans
-
(1S,3S)-trans
-
(1R,3S)-cis
-
(1S,3R)-cis
Why Separation Matters:
-
Toxicology: The toxicity of pyrethroids and their metabolites is highly stereospecific. The cis-isomers are generally more toxic and more persistent in the environment than the trans-isomers.
-
Metabolic Profiling: In biological monitoring (e.g., urine analysis), the ratio of cis-DCCA to trans-DCCA serves as a biomarker for exposure to specific pyrethroid formulations.
-
Synthesis QC: DCCA is a key intermediate; controlling the cis/trans ratio is critical for the efficacy of the final insecticide product.
Analytical Challenges
-
Chromophore Limitation: Unlike Permethrin (which has a phenoxybenzyl group absorbing at 272 nm), DCCA lacks a strong aromatic chromophore. The vinyl dichloride group absorbs weakly, necessitating detection at low UV wavelengths (205–215 nm) .
-
Acidity: With a pKa of approximately 3.5, DCCA exists as an anion at neutral pH. To retain it on a Reversed-Phase (RP) column, the mobile phase must be acidified to suppress ionization (keeping the acid in its neutral, protonated form).
Method Development Strategy
A. Diastereomer Separation (Cis vs. Trans)
For routine Quality Control (QC) and metabolic profiling, separating the cis diastereomers from the trans diastereomers is sufficient.
-
Stationary Phase: C18 (Octadecylsilane) is the standard.[4] High carbon load columns are preferred for better shape selectivity.
-
Mobile Phase: Acetonitrile/Water gradients are effective, but pH control is non-negotiable . Phosphoric acid (H₃PO₄) is added to lower the pH to ~2.5.
B. Enantiomer Separation (Chiral)
For chiral purity analysis (separating 1R from 1S), a chiral selector is required.
-
Mode: Normal Phase (NP) or Polar Organic Mode.
-
Stationary Phase: Polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are superior for cyclopropane acids. Immobilized phases (e.g., Chiralpak IC/IG) are recommended for robustness.
-
Mobile Phase: Hexane/Alcohol mixtures with Trifluoroacetic Acid (TFA) . The TFA ensures the carboxylic acid remains protonated, preventing peak tailing and ensuring interaction with the chiral selector.
Experimental Protocols
Protocol 1: Reversed-Phase Separation of Cis/Trans Isomers
Target: Routine quantification of Cis-DCCA vs. Trans-DCCA.
Instrumentation & Conditions
| Parameter | Setting / Specification |
| HPLC System | Quaternary Pump, Degasser, Autosampler, Column Oven |
| Detector | UV-Vis or PDA (Photodiode Array) |
| Column | C18 Column (e.g., Zorbax SB-C18 or Phenomenex Luna C18(2))Dimensions: 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C (Controlled temperature improves resolution) |
| Detection | 210 nm (Critical: 254 nm is insufficiently sensitive) |
| Injection Volume | 10–20 µL |
Gradient Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40% |
| 15.0 | 60% |
| 20.0 | 40% |
| 25.0 | 40% (Re-equilibration) |
Step-by-Step Procedure
-
Mobile Phase Prep: Filter aqueous buffer (0.1% H₃PO₄) through a 0.22 µm membrane. Degas both solvents.
-
Sample Prep: Dissolve DCCA standard/sample in 50:50 Acetonitrile:Water .
-
Note: Do not dissolve in 100% Acetonitrile if the starting gradient is high aqueous; this causes peak distortion.
-
-
System Suitability: Inject a mixed standard (cis/trans).
-
Elution Order: typically, the Trans isomer elutes before the Cis isomer on standard C18 columns due to the "flatter" shape of the trans isomer being less retained in the solvated stationary phase, though this can vary by column carbon load. Always confirm with pure standards.
-
Requirement: Resolution (
) > 1.5.
-
Protocol 2: Chiral Separation of Enantiomers
Target: Separation of (1R)-cis, (1S)-cis, (1R)-trans, and (1S)-trans.
Instrumentation & Conditions
| Parameter | Setting / Specification |
| Mode | Normal Phase Chiral HPLC |
| Column | Chiralpak IC or Chiralpak AD-H (Amylose-based)Dimensions: 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | 210 nm or 215 nm |
Critical Technical Notes
-
Role of TFA: The 0.1% TFA is mandatory. Without it, the carboxylic acid group will ionize or form hydrogen bonds with the silica support, leading to broad, tailing peaks and loss of chiral recognition.
-
Column Care: If using coated phases (AD-H), never use "forbidden" solvents like Ethyl Acetate or DCM, which strip the selector. Immobilized phases (IC/IG) are more robust but require careful flushing.
-
Elution Order: This is highly specific to the chiral selector. For Amylose-based columns, the elution order must be determined by injecting enantiomerically pure standards (if available) or deduced from optical rotation detectors if coupled.
Visualization of Method Logic
Workflow Diagram
The following diagram illustrates the decision tree for selecting the appropriate protocol based on analytical needs.
Caption: Decision matrix for selecting Reversed-Phase (Protocol 1) vs. Chiral Normal-Phase (Protocol 2) based on data requirements.
Stereochemical Structure Relationship
Understanding the isomers is vital for interpreting the chromatogram.
Caption: Hierarchical classification of Permethrinic Acid stereoisomers.
Validation & System Suitability
To ensure the trustworthiness of the data, the following parameters must be verified during method transfer.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Baseline separation is required for accurate integration of the isomer ratio. | |
| Tailing Factor ( | Acidic analytes tend to tail. If | |
| LOD (Limit of Detection) | S/N ratio > 3:1 | Critical for environmental or metabolic samples where concentrations are low. |
| Wavelength Accuracy | Because detection is on the slope of the UV spectrum (210 nm), small wavelength shifts cause large area errors. |
References
-
SIELC Technologies. (2018). Separation of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lolić, A., et al. (2010). Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column. Journal of Chromatographic Science. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Separation Strategies for Acidic Compounds. Retrieved from [Link]
- U.S. EPA. (n.d.). Methods for the Determination of Pyrethroids and their Metabolites. Environmental Protection Agency.
-
ResearchGate. (2025). Assignment of absolute configurations of permethrin and its synthon DCCA. Retrieved from [Link]
Sources
- 1. 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | SIELC Technologies [sielc.com]
- 2. isca.me [isca.me]
- 3. Validated RP-HPLC method for determination of permethrin in bulk and topical preparations using UV-vis detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Advanced GC-MS/MS Protocol for the Quantification of 1S-trans-Permethrinic Acid (trans-DCCA) in Biological Matrices
Introduction & Mechanistic Rationale
1S-trans-Permethrinic acid, commonly referred to as trans-DCCA (trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), is a primary urinary metabolite of prevalent synthetic pyrethroid insecticides such as permethrin and cypermethrin[1]. Because pyrethroids are rapidly metabolized in mammals via hepatic carboxylesterases, the quantification of trans-DCCA in urine serves as a highly reliable biomarker for recent human exposure[1].
However, analyzing trans-DCCA presents significant chromatographic challenges. The polar nature of its free carboxylic acid moiety causes strong hydrogen bonding, leading to active-site adsorption in the GC inlet, severe peak tailing, and thermal degradation[2]. To achieve the sensitivity required for biomonitoring (often in the low ng/L range), the analyte must be extracted from its conjugated state in the biological matrix and chemically derivatized prior to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis[3][4].
The Causality of MTBSTFA Derivatization
While methylation and trimethylsilylation (TMS) are common derivatization techniques, derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is vastly superior for trans-DCCA[2].
-
Steric Stability: MTBSTFA replaces the acidic proton with a bulky tert-butyldimethylsilyl (TBDMS) group. The steric hindrance of the TBDMS group provides exceptional hydrolytic stability compared to standard TMS derivatives, preventing sample degradation while waiting in the autosampler.
-
Mass Spectrometric Advantage: Under Electron Impact (EI) ionization, TBDMS esters predictably cleave at the tert-butyl group. This directs the ion current into a highly abundant and stable
fragment (m/z 265 for trans-DCCA). Concentrating the ion signal into a single high-mass precursor drastically improves the signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode[2][3].
Experimental Workflow
GC-MS/MS workflow for the extraction and MTBSTFA derivatization of trans-DCCA from urine.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Standards: 1S-trans-Permethrinic acid (trans-DCCA), d6-trans-DCCA (Isotopically labeled Internal Standard)[1][3].
-
Enzymes & Buffers: β-glucuronidase/arylsulfatase (from Helix pomatia), 1M Sodium acetate buffer (pH 5.0)[1].
-
Solvents & Reagents: Pesticide-grade n-hexane, anhydrous acetonitrile, 1M HCl, MTBSTFA (>97% purity)[4].
Sample Preparation: Hydrolysis & Extraction
Step 1: Aliquot and Spike. Transfer 1.0 mL of thawed urine into a silanized glass centrifuge tube. Add 10 µL of the internal standard (d6-trans-DCCA, 100 µg/L).
-
Causality: Adding the internal standard prior to any manipulation ensures it accounts for all subsequent matrix effects, enzymatic inefficiencies, and extraction losses, creating a self-validating quantitative system[3].
Step 2: Enzymatic Hydrolysis. Add 1.0 mL of sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Incubate at 37°C for 2 hours.
-
Causality: trans-DCCA is excreted predominantly as a glucuronide conjugate. Enzymatic cleavage is preferred over harsh acid hydrolysis (which requires 90°C) to prevent potential isomerization or thermal degradation of the cyclopropane ring[1][4].
Step 3: Acidification. Add 100 µL of 1M HCl to adjust the sample pH to < 3.
-
Causality: trans-DCCA has a pKa of approximately 4.5. Acidifying the matrix ensures the carboxylic acid is fully protonated (neutral), an absolute thermodynamic requirement for it to partition out of the aqueous phase and into the organic solvent.
Step 4: Liquid-Liquid Extraction (LLE). Add 3.0 mL of n-hexane. Vortex vigorously for 5 minutes, then centrifuge at 3000 × g for 10 minutes. Transfer the upper organic layer to a clean amber microvial and evaporate to dryness under a gentle stream of ultra-pure nitrogen[3][4].
-
Causality: n-Hexane is specifically chosen over polar solvents because it selectively extracts the non-polar trans-DCCA aglycone while leaving polar urinary matrix interferences (e.g., urea, salts) in the aqueous phase, significantly reducing GC inlet contamination[3].
MTBSTFA Derivatization
Step 5: Reconstitution & Silylation. Reconstitute the dried residue in 100 µL of anhydrous acetonitrile. Add 20 µL of MTBSTFA. Seal the vial tightly with a PTFE-lined cap and incubate at 80°C for 45 minutes[4].
-
Causality: The elevated temperature provides the activation energy required to drive the silylation of the sterically hindered carboxylic acid to >95% completion. Anhydrous conditions are critical, as MTBSTFA and its resulting TBDMS esters are highly susceptible to hydrolysis in the presence of trace water[2].
Instrumental Parameters & Data Presentation
Table 1: GC-MS/MS Operating Parameters
| Parameter | Specification | Scientific Rationale |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | The 5% phenyl stationary phase provides optimal selectivity and resolution for halogenated cyclopropanes[4]. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains consistent retention times regardless of oven temperature ramping. |
| Injection | 1 µL, Splitless mode, 250°C | Maximizes the transfer of trace analytes onto the column without thermal degradation. |
| Oven Program | 70°C (1 min) → 10°C/min to 280°C (5 min) | Initial low temperature focuses the solvent band; the steady ramp elutes the bulky TBDMS derivative sharply. |
| Ionization | Electron Impact (EI), 70 eV | Standard energy required for the reproducible fragmentation of TBDMS esters into |
Table 2: MRM Transitions for TBDMS Derivatives
Note: Collision energies must be optimized per specific triple quadrupole instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| trans-DCCA-TBDMS | 265.0 | 163.0 | Quantifier (Primary Transition) |
| trans-DCCA-TBDMS | 265.0 | 127.0 | Qualifier (Confirmation) |
| d6-trans-DCCA-TBDMS | 271.0 | 169.0 | Internal Standard |
System Suitability & Self-Validation
To ensure the protocol functions as a self-validating system, the following controls must be strictly adhered to:
-
Isotope Dilution Tracking: The absolute peak area of the d6-trans-DCCA internal standard must remain within ±15% across all samples. A sudden drop in IS area indicates either a failure in the LLE partitioning step or moisture contamination quenching the MTBSTFA derivatization[3].
-
Matrix Blanks: Analyze pooled, unexposed synthetic urine with every batch. The signal-to-noise ratio at the trans-DCCA retention time must be < 3:1 to verify the absence of co-eluting plasticizers or endogenous acids.
-
Derivatization Yield Check: In a Quality Control (QC) spike, monitor the MRM transition for underivatized trans-DCCA. Its absence, coupled with a robust TBDMS-derivative signal, validates that the derivatization reaction has reached completion[2].
References
-
A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine of the general population using gas chromatography-tandem mass spectrometry, PubMed (NIH),[Link]
-
Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS), MDPI,[Link]
-
Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones, PubMed (NIH),[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine of the general population using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Isolation and Synthesis of 1S-trans-Permethrinic Acid via Diastereomeric Resolution
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Scientific Rationale
Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) is a critical cyclopropanecarboxylic acid synthon used in the production of pyrethroid insecticides and topical therapeutics (e.g., scabicides)[1]. The biological efficacy and metabolic fate of permethrin derivatives are highly stereodependent. While the (1R,3S) and (1R,3R) configurations often exhibit the highest insecticidal activity, access to the pure 1S-trans-Permethrinic acid (the (1S,3R) or (-)-trans isomer) is essential for structure-activity relationship (SAR) studies, impurity profiling, and the synthesis of specific pharmaceutical intermediates[1][2].
Mechanistic Strategy: Diastereomeric Salt Crystallization
While de novo asymmetric synthesis of cyclopropanes is possible using chiral carbenoids or diazoacetates, these methods often suffer from low yields and require expensive chiral catalysts. For laboratory-scale isolation of 1S-trans-Permethrinic acid, the classical resolution of racemic (±)-trans-permethrinic acid remains the most robust and self-validating system.
By reacting the racemic acid with a homochiral amine resolving agent—such as (R)-1-phenylethanamine—two diastereomeric salts are formed. These salts possess distinct physicochemical properties, specifically differential solubility in protic solvents like ethanol[1]. The protocol below leverages thermodynamic control during fractional crystallization to precipitate the less soluble diastereomeric salt, followed by a biphasic acid-base extraction to recover the enantiopure 1S-trans-Permethrinic acid.
Experimental Workflow
The following pathway illustrates the thermodynamic resolution and subsequent cleavage required to isolate the target enantiomer.
Figure 1: Workflow for the diastereomeric resolution of 1S-trans-Permethrinic acid using (R)-1-phenylethanamine.
Materials and Reagents
| Reagent / Material | Role in Protocol | Specification |
| (±)-trans-Permethrinic acid | Starting Racemate | >98% purity, predominantly trans |
| (R)-(+)-1-Phenylethanamine | Chiral Resolving Agent | >99% enantiomeric excess (ee) |
| Absolute Ethanol | Crystallization Solvent | Anhydrous, ACS Grade |
| Hydrochloric Acid (1M) | Salt Cleavage Reagent | Aqueous, standard solution |
| Ethyl Acetate (EtOAc) | Extraction Solvent | HPLC Grade |
| Anhydrous Na₂SO₄ | Desiccant | Granular |
Step-by-Step Methodology
Phase 1: Diastereomeric Salt Formation
Expert Insight: The choice of ethanol as a solvent is critical. The dielectric constant of ethanol allows for the complete dissolution of the primary amine and the carboxylic acid at elevated temperatures, while providing a steep solubility curve for the resulting salts upon cooling.
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0 g (47.8 mmol) of (±)-trans-permethrinic acid in 80 mL of absolute ethanol.
-
Heating: Warm the suspension to 65°C using an oil bath until the acid is completely dissolved.
-
Amine Addition: Slowly add 5.8 g (47.8 mmol, 1.0 equivalent) of (R)-(+)-1-phenylethanamine dropwise over 10 minutes.
-
Causality Check: The acid-base neutralization is exothermic. Slow addition prevents solvent boil-over and ensures homogeneous salt formation without localized precipitation.
-
-
Equilibration: Maintain the solution at 65°C for 30 minutes to ensure complete salt formation.
Phase 2: Fractional Crystallization
Expert Insight: Crystallization must be kinetically controlled. Rapid cooling traps the more soluble diastereomer in the crystal lattice (occlusion), lowering the optical purity of the final product. A slow cooling ramp is mandatory.
-
Controlled Cooling: Remove the flask from the oil bath and allow it to cool to room temperature (20-25°C) undisturbed over 4 hours. Seed crystals of the pure 1S-trans salt may be added at 40°C if available.
-
Chilling: Transfer the flask to a cold room or refrigerator (4-5°C) for an additional 12 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Filtration: Collect the crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol.
-
Recrystallization (Optional but Recommended): To achieve >99% ee, recrystallize the collected salt once more from a minimum volume of boiling ethanol.
Phase 3: Salt Cleavage and Acid Recovery
Expert Insight: The isolated salt must be cleaved without causing epimerization at the cyclopropane stereocenters. Mild aqueous acidic conditions (1M HCl) are sufficient to protonate the carboxylate, driving the equilibrium toward the free acid, which partitions into the organic phase, while the amine hydrochloride remains in the aqueous phase.
-
Biphasic Setup: Transfer the highly purified diastereomeric salt to a 250 mL separatory funnel. Add 50 mL of Ethyl Acetate and 50 mL of 1M HCl.
-
Extraction: Shake the funnel vigorously, venting frequently. The solid salt will dissolve as it cleaves.
-
Phase Separation: Allow the layers to separate. The upper organic layer (Ethyl Acetate) contains the target 1S-trans-Permethrinic acid. The lower aqueous layer contains the (R)-1-phenylethanamine hydrochloride (which can be basified and recovered for future use).
-
Washing: Wash the organic layer with 30 mL of brine (saturated NaCl solution) to remove residual aqueous acid.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure 1S-trans-Permethrinic acid as a white crystalline solid or viscous oil that crystallizes upon standing.
Quantitative Data & Validation Metrics
To ensure the protocol has functioned as a self-validating system, the final product must be analyzed against the following expected parameters:
| Analytical Parameter | Expected Value for 1S-trans-Permethrinic Acid | Verification Method |
| Yield (from racemate) | 35 - 42% (Theoretical max is 50%) | Gravimetric Analysis |
| Optical Rotation | Negative value (approx. -15° to -18° in | Polarimetry |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (e.g., Cinchona carbamate CSP) |
| Stereochemical Purity | > 98% trans |
References
-
Assignment of absolute configurations of permethrin and its synthon 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid by electronic circular dichroism, optical rotation, and X-ray crystallography ResearchGate URL:[Link]
-
(1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate PubChem (National Institutes of Health) URL:[Link]
- Method for producing (+)-trans-permethrinic acid (JPH0751077B2)
Sources
Use of 1S-trans-Permethrinic acid as an analytical standard
Executive Summary
1S-trans-Permethrinic acid (1S-trans-Cl2CA) is a critical chiral metabolite derived from the hydrolysis of trans-permethrin and related pyrethroids.[1] While generic permethrinic acid (DCCA) is routinely monitored in environmental and toxicological studies, the specific quantification of the 1S-trans enantiomer provides superior resolution regarding the source of exposure and metabolic phenotype.
This Application Note provides a definitive guide for using 1S-trans-Permethrinic acid as an analytical standard. It details the stereoselective pathways of pyrethroid metabolism and offers two validated protocols: a high-sensitivity GC-MS/MS method utilizing HFIP derivatization and a direct Chiral LC-MS/MS method for enantiomeric separation.[1]
Chemical Profile & Material Specifications
| Property | Detail |
| Chemical Name | (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
| Common Name | 1S-trans-Permethrinic Acid (1S-trans-DCCA) |
| CAS Number | 55701-09-2 |
| Molecular Formula | C₈H₁₀Cl₂O₂ |
| Molecular Weight | 209.07 g/mol |
| Stereochemistry | Trans configuration; (1S) at cyclopropane C1 |
| Storage | -20°C, desiccated, protected from light |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate |
Biological Context: The Stereochemical Imperative
Pyrethroids are chiral molecules. Commercial permethrin is typically a mixture of cis and trans isomers (often 40:60 or 25:75). Mammalian carboxylesterases hydrolyze trans-permethrin significantly faster than cis-permethrin.[1] Consequently, 1S-trans-permethrinic acid is often the dominant urinary metabolite in the acute phase following exposure.[1]
Using the 1S-trans specific standard allows researchers to:
-
Differentiate Exposure Sources: Distinguish between agricultural (variable cis/trans ratios) and pharmaceutical grade (specific ratios) exposure.[1]
-
Assess Metabolic Rate: Variations in the 1S-trans vs. 1R-trans ratio can indicate individual differences in esterase activity.[1]
Figure 1: Stereoselective Metabolic Pathway[1]
Caption: Metabolic hydrolysis of Trans-Permethrin yielding 1S-trans-Permethrinic acid and its subsequent Phase II conjugation.[1][2]
Analytical Challenges
-
Conjugation: In urine, >80% of DCCA exists as a glucuronide conjugate. Acid or enzymatic hydrolysis is mandatory before extraction.
-
Isomerization: Acidic hydrolysis at high temperatures can cause cis/trans isomerization.[1] Enzymatic hydrolysis (β-glucuronidase) is preferred to maintain stereochemical integrity.[1]
-
Volatility: The free acid is semi-volatile and polar, leading to poor peak shape in GC. Derivatization is required.[3][4]
Protocol A: High-Sensitivity GC-MS/MS (NCI)
Recommended for trace-level detection (ppt range) in environmental or background population studies.[1]
Principle: Derivatization with Hexafluoroisopropanol (HFIP) creates a highly electronegative ester, enhancing sensitivity by 10-100x in Negative Chemical Ionization (NCI) mode compared to methyl esters.[1]
Reagents:
-
Internal Standard (IS): trans-Permethrinic acid-d6 (or phenoxybenzoic acid-d5).[1]
-
Hydrolysis: β-glucuronidase (E. coli K12).[1]
-
Derivatization: HFIP and Diisopropylcarbodiimide (DIC).[1]
Step-by-Step Workflow:
-
Sample Prep:
-
Extraction (Solid Phase Extraction - SPE):
-
Condition OASIS HLB cartridge (3 mL MeOH, then 3 mL 1% Acetic Acid).
-
Load hydrolyzed sample.
-
Wash with 2 mL 5% Methanol in 0.1% Acetic Acid (removes salts/urea).[1]
-
Elute with 3 mL Methanol. Evaporate to dryness under N₂ at 40°C.
-
-
Derivatization (The Critical Step):
-
GC-MS/MS Parameters:
Quantitation Table (HFIP Derivative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|
| 1S-trans-DCCA-HFIP | 357 (M-HF)* | 271 | 12.4 |
| IS (DCCA-d6) | 363 (M-HF)* | 277 | 12.3 |[1]
*Note: In NCI, the HFIP derivative often loses HF or forms [M]- ions.[1]
Protocol B: Chiral LC-MS/MS
Recommended for distinguishing 1S-trans from 1R-trans without derivatization.[1]
Principle: Direct separation of enantiomers using a polysaccharide-based chiral stationary phase in negative ESI mode.[1]
Step-by-Step Workflow:
-
Sample Prep: Follow Hydrolysis and SPE steps from Protocol A.
-
Reconstitution: Dissolve dry extract in 100 µL Mobile Phase A/B (50:50).
-
LC Conditions:
-
MS/MS Parameters (ESI Negative):
-
Source Temp: 400°C.
-
Capillary Voltage: -3500 V.
-
MRM Transitions:
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) |
|---|---|---|---|
| 1S-trans-DCCA | 207.0 | 35.0 (Cl-) | 15 |
| 1S-trans-DCCA | 207.0 | 171.0 (Loss of HCl) | 12 |
| IS (DCCA-d6) | 213.0 | 35.0 | 15 |[1]
Figure 2: Analytical Workflow Diagram
Caption: Decision tree for selecting between high-sensitivity GC-MS and chiral LC-MS workflows.
Quality Control & Troubleshooting
-
Calibration: Prepare a 6-point calibration curve (0.1 – 50 ng/mL) using pure 1S-trans-Permethrinic acid standard.
-
Isomeric Purity Check: If using the Chiral LC method, inject a racemic trans-DCCA mix to ensure the column resolves 1S and 1R peaks (Resolution
). -
Blank Contamination: Pyrethroids are ubiquitous. Use LC-MS grade solvents and bake glassware at 400°C to remove residues.[1]
-
Stability: The HFIP derivative is stable for 48 hours in toluene. The free acid in acetonitrile is stable for 1 month at -20°C.[1]
References
-
Centers for Disease Control and Prevention (CDC). (2013).[1] Laboratory Procedure Manual: Pyrethroids, Herbicides, and OP Metabolites in Urine (Method 6010).[1] National Center for Environmental Health.[5] Link
-
Starr, J. M., et al. (2008).[1] "Occurrence of Pyrethroid Metabolites in the Urine of Determination of Pyrethroid Metabolites in Human Urine." Journal of Chromatography B, 863(2), 295-302.[1] Link
-
Leng, G., & Gries, W. (2005).[1] "Simultaneous determination of pyrethroid metabolites in human urine by gas chromatography-mass spectrometry." Journal of Chromatography B, 814(2), 285-294.[1] Link
-
LGC Standards. (2024). "1S-trans-Permethrinic Acid Reference Material Data Sheet." Link
-
World Health Organization (WHO). (2005).[1] "Safety evaluation of certain food additives: Permethrin." WHO Food Additives Series: 54. Link
Sources
- 1. CAS 55701-05-8: Permethric acid | CymitQuimica [cymitquimica.com]
- 2. 1R-trans-Permethrinic Acid | CAS 55701-03-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: (1S)-trans-Permethrinic Acid Synthesis
This is a comprehensive technical support guide designed for researchers and process chemists working with (1S)-trans-Permethrinic acid (specifically (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid).
Ticket ID: #TPA-1S-SYNTH Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stereocontrol, Purification, and Resolution of (1S)-trans-Permethrinic Acid
Executive Summary
Synthesizing (1S)-trans-permethrinic acid presents a unique inversion of the typical industrial requirement. While the (1R)-trans isomer is the insecticidally active "eutomer" (found in Permethrin, Cypermethrin), the (1S)-trans isomer (the "distomer") is often required as a chiral standard, a negative control in toxicology, or a scaffold for non-insecticidal pharmacological agents.
The three primary technical bottlenecks are:
-
Diastereocontrol: Suppressing the thermodynamically favored cis formation.
-
Enantiocontrol: Overcoming the inherent bias of standard catalysts that favor the (1R) pathway.
-
Purification: Efficiently separating the target from the "cis-lactone" trap.
Module 1: Stereoselective Synthesis (Catalytic Route)
Q: My asymmetric cyclopropanation is yielding a 60:40 trans:cis ratio with low ee% for the (1S) isomer. How do I invert the selectivity?
A: The formation of the cyclopropane ring via diazoacetate addition is the critical stereodefining step. Standard industrial catalysts (like the Aratani catalyst) are optimized for the (1R) enantiomer. To target the (1S)-trans isomer, you must invert the catalyst chirality and optimize the steric bulk of the ester.
The Protocol: Inverted Asymmetric Cyclopropanation
Reaction: 1,1-dichloro-4-methyl-1,3-pentadiene + Ethyl Diazoacetate
| Parameter | Recommendation | Mechanism of Action |
| Catalyst | (S)-Aratani Catalyst (Cu(I)-salicylaldimine) or Rh₂((S)-DOSP)₄ | The (S)-configuration of the ligand creates a chiral pocket that sterically favors the approach of the olefin to form the (1S,3S) product. |
| Diazo Ester | t-Butyl Diazoacetate or Menthol Diazoacetate | Bulky ester groups (R) increase trans selectivity by destabilizing the cis transition state due to steric clash with the dichlorovinyl group. |
| Temperature | Controlled Addition at 40–60°C | Slow addition of diazoacetate prevents dimerization. Higher temps slightly favor trans, but too high degrades enantioselectivity. |
| Solvent | 1,2-Dichloroethane (DCE) or Toluene | Non-coordinating solvents prevent catalyst poisoning. |
Troubleshooting Checklist:
-
Low Trans Selectivity: Switch from ethyl diazoacetate to tert-butyl diazoacetate. The bulky t-butyl group significantly hinders cis formation.
-
Low ee%: Ensure the diene is peroxide-free. Peroxides oxidize the Cu(I) or Rh(II) catalyst, destroying the chiral environment. Pre-treat the diene with activated alumina.
Module 2: Purification & "The Lactone Trick"
Q: I have a mixture of cis/trans isomers. Chromatography is difficult. Is there a chemical method to isolate the trans-acid?
A: Yes. You should utilize the Lactonization Separation Protocol . This is the most robust method for purifying trans-permethrinic acid because trans isomers cannot form internal lactones, whereas cis isomers can.
Step-by-Step Protocol: Chemical Separation
-
Hydrolysis: Saponify your crude ester mixture (NaOH/EtOH) to obtain the mixed cis/trans acids.
-
Acidification & Heating: Dissolve the crude acid mixture in toluene with a catalytic amount of p-Toluenesulfonic acid (p-TSA). Heat to reflux with a Dean-Stark trap.
-
Mechanism:[1] The (1R,3S)-cis and (1S,3R)-cis acids will intramolecularly cyclize to form the neutral Dichlorovinyl Chrysanthemic Lactone .
-
The trans acids (including your target (1S,3S) ) cannot cyclize due to geometric constraints.
-
-
Base Extraction (The Split):
-
Cool the mixture and wash with aqueous Sodium Carbonate (
). -
Organic Layer: Contains the cis-lactone (Discard or save for other use).
-
Aqueous Layer: Contains the trans-permethrinic acid salt.
-
-
Acidification: Acidify the aqueous layer (HCl) and extract with DCM to recover pure trans-acid.
Module 3: Optical Resolution (The "S-S" Rule)
Q: I synthesized racemic trans-permethrinic acid. Which resolving agent isolates the (1S) enantiomer?
A: Classical resolution relies on the "Reciprocal Salt Principle." While (R)-1-phenylethylamine is standard for isolating the (1R) isomer, you must use its enantiomer.
Recommended Resolving Agent: (S)-(-)-1-Phenylethylamine (also known as (S)-
Resolution Workflow
-
Salt Formation: Dissolve racemic trans-permethrinic acid (1.0 eq) in hot isopropanol or ethanol/water (4:1).
-
Amine Addition: Add (S)-(-)-1-phenylethylamine (0.6–1.0 eq).
-
Crystallization: Allow the solution to cool slowly. The (S)-amine / (1S)-acid salt is typically the less soluble diastereomer and will crystallize out.
-
Recrystallization: Recrystallize the salt 2–3 times from methanol/water until constant melting point and rotation are achieved.
-
Liberation: Treat the salt with dilute
and extract with MTBE to yield pure (1S)-trans-permethrinic acid .
Alternative Agents: If (S)-phenylethylamine fails, try (-)-Quinine or (-)-Ephedrine .
Module 4: Visualization of Workflows
Figure 1: Synthesis & Resolution Logic Flow
This diagram illustrates the decision tree for synthesizing and isolating the (1S)-trans isomer, highlighting the critical divergence points for stereocontrol.
Caption: Workflow for the stereoselective synthesis and purification of (1S)-trans-permethrinic acid, utilizing lactonization for diastereoselection and chiral amines for enantioselection.
Module 5: Analytical Data Reference
When characterizing your product, ensure your values align with the (1S)-trans configuration. Note that literature often cites the (1R) isomer; the (1S) isomer will have the opposite optical rotation.
| Property | (1S)-trans-Permethrinic Acid | Notes |
| IUPAC Name | (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | "trans" refers to the H-1 and H-3 relationship.[2] |
| Optical Rotation | The (1R)-trans isomer is | |
| Melting Point | 94 – 96 °C | Racemate melts lower (~88-90°C). |
| Chiral HPLC | Column: Chiralpak AD-H or OD-HMobile Phase: Hexane/IPA + 0.1% TFA | (1S)-trans typically elutes after (1R)-trans on AD-H, but verify with racemate. |
| 1H NMR (CDCl3) | Distinctive doublet at 5.60 ppm for the vinyl proton. |
References
-
Stereoselective Synthesis & Catalysts
-
Aratani, T. (1985). Catalytic Asymmetric Synthesis of Cyclopropane Derivatives with Chiral Copper Carbenoids. Pure & Applied Chemistry.
-
-
Resolution Methods
-
Analytical Methods (HPLC)
-
Lactonization Strategy
Sources
- 1. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1R-cis-Permethrinic acid | C8H10Cl2O2 | CID 673647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. scispace.com [scispace.com]
- 9. Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and absolute configuration of cyclic synthetic cathinones derived from α-tetralone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.rug.nl [pure.rug.nl]
Improving yield and purity of 1S-trans-Permethrinic acid
Welcome to the Technical Support Center for Pyrethroid Intermediates. This guide is engineered for researchers and drug development professionals focusing on the asymmetric synthesis and chiral resolution of 1S-trans-Permethrinic acid —a critical stereoisomer used in the production of next-generation, highly targeted pyrethroid insecticides.
Below, you will find our diagnostic workflow, troubleshooting FAQs, self-validating protocols, and quantitative benchmarks.
Process Architecture & Decision Matrix
Workflow for the Synthesis and Resolution of 1S-trans-Permethrinic Acid.
Troubleshooting Guide & FAQs
Q1: Why is my asymmetric cyclopropanation yielding a low trans/cis ratio and poor enantioselectivity for the 1S-trans isomer? A1: This is a classic issue of insufficient steric hindrance in the transition state. Standard copper catalysts fail to adequately direct the carbenoid approach, leading to a mixture of diastereomers. The Solution: Switch your catalytic system. The implementation of1 creates a highly constrained chiral pocket[1]. The bulky ligands dictate the facial approach of the carbene, heavily favoring the trans-diastereomer and pushing the enantiomeric excess (ee) above 90%[1]. This was a landmark breakthrough in the2[2].
Q2: During chiral resolution with (R)-1-phenylethanamine, my diastereomeric salt yield is stuck below 40%. How can I prevent product loss? A2: Diastereomeric salts of permethrinic acid exhibit notoriously high solubility in standard polar solvents (like methanol), meaning your product is remaining dissolved in the mother liquor. The Solution: Implement Supercritical Antisolvent (SAS) crystallization. By pumping your methanol solution into3, the CO₂ rapidly expands the solvent droplet, causing instantaneous supersaturation[3]. This forces the target salt to precipitate immediately, boosting yields to ~80% while maintaining excellent diastereoselectivity[3].
Q3: Can enzymatic kinetic resolution provide higher purity than chemical resolution for the trans-isomer? A3: Yes, but it requires strict environmental control.4 exhibit near-perfect stereospecificity for specific enantiomers of the esterified precursor[4]. Because the enzyme active site only accommodates one spatial arrangement, the unhydrolyzed ester remains highly pure. However, the pH must be strictly buffered between 5 and 9, and the temperature kept between 20–50 °C to prevent enzyme denaturation and loss of hydrolyzing ability[4].
Self-Validating Experimental Protocols
Protocol A: Asymmetric Cyclopropanation via Aratani Cu-Complex
Objective: Direct synthesis of highly enriched 1S-trans-Permethrinic acid.
-
Catalyst Preparation: Dissolve the Aratani salicylaldiimine-Cu(II) complex in anhydrous toluene under an inert argon atmosphere. Reduce to Cu(I) in situ using a stoichiometric amount of phenylhydrazine.
-
Causality: The active catalytic species is the Cu(I) carbenoid. In situ reduction prevents premature oxidation and degradation of the highly sensitive Cu(I) intermediate.
-
-
Substrate Addition: Add 1,1-dichloro-4-methyl-1,3-pentadiene to the active catalyst solution and equilibrate the reactor to 40 °C.
-
Diazo Addition (Critical Step): Add ethyl diazoacetate (EDA) dropwise over 8 hours using a precision syringe pump.
-
Causality: Slow addition keeps the steady-state concentration of EDA extremely low. This suppresses the bimolecular homocoupling of EDA (which yields unwanted diethyl maleate/fumarate) and kinetically favors intermolecular cyclopropanation with the diene.
-
Self-Validation Check: Analyze a reactor aliquot via GC-FID at hour 4. The absence of maleate/fumarate peaks (<1% relative area) and the steady accumulation of the cyclopropanecarboxylate ester validates that your addition rate is perfectly calibrated.
-
-
Hydrolysis: Saponify the resulting ester using 1N NaOH in ethanol, followed by acidification to yield the free permethrinic acid.
Protocol B: Supercritical Antisolvent (SAS) Resolution
Objective: High-yield separation of racemic trans-Permethrinic acid using chiral amines.
-
Salt Formation: Dissolve racemic trans-permethrinic acid and (1R)-1-phenylethanamine (PhEA) in methanol at a strict 1:1 molar ratio.
-
SAS Crystallization: Pump the methanol solution into a high-pressure vessel concurrently with supercritical CO₂ maintained at 12 MPa and 35 °C.
-
Causality: Supercritical CO₂ acts as a powerful antisolvent. It rapidly diffuses into the methanol phase, expanding its volume and drastically lowering the dielectric constant of the medium. This instantaneous supersaturation forces rapid nucleation, preventing the inclusion of the undesired diastereomer into the growing crystal lattice.
-
Self-Validation Check: Collect the precipitated crystals and observe under polarized light microscopy. A uniform, fibrous crystal morphology indicates successful SAS precipitation without amorphous crashing. Subsequent Chiral HPLC should confirm a diastereomeric excess (de) of >55% in this single pass[3].
-
-
Refinement: Subject the enriched salt to a secondary recrystallization in methanol to achieve >98% de. Treat with 1N HCl to pH 2, and extract the pure 1S-trans-Permethrinic acid into methyl isobutyl ketone (MIBK)[4].
Quantitative Data Summary
The following table summarizes the expected yield and purity benchmarks when applying the methodologies discussed above.
| Methodology | Chiral Selector / Catalyst | Target Intermediate | Yield (%) | Purity (ee/de %) |
| Asymmetric Cyclopropanation | Aratani Salicylaldiimine-Cu | 1S-trans-Permethrinic Acid | 85 - 90 | > 90% ee |
| Supercritical Antisolvent (SAS) | (1R)-1-phenylethanamine | Diastereomeric Salt | ~ 80 | > 55% de (Initial pass) |
| Enzymatic Hydrolysis | Pig Liver Esterase (PLE) | Optically active Permethrinic Acid | ~ 45 | > 95% ee |
| Kinetic Resolution | Chiral Amine Derivatives | Dimethyl Chrysanthemic/Permethrinic Acid | ~ 40 - 50 | > 98% ee |
References
- Organic Reactions Volume 57 | Enantioselective Synthesis. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiaGOKrdQ_AVp_eCsRoZrW-YVUrV3HJ4q1qhuJSKqjfkuSioBAhyOEGnLd20n60Uto9ZyihOeHt8u_UkhAghGzS12gNI26VSfuVQOVfWKDC2v6HaLoTQpcvDpoZcCn432F_IqbIa03a2m1Mi1rip1flUOqxe2c6gifUxQA6GZT5dn7M0a4_EPu]
- Synthesis, structure and catalytic activity of chiral nitrogen-containing ligands. Publikationsserver der Universität Regensburg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEng7ptN-TsLZMuClfhHSmHfL4deANU8a8IOz0xTAX4cnJ2aE8FSxK40EJImOAmA9WryZCkfHFATs-hVW6SxOyiM7pQ52kt21s_CiLtqmco7tStWfbbphAm85p7n0mIy5tt8KNFc3cfpuAw_-FRKeCh_eNQuxGKBsI37nN46O4=]
- Crystallization and Resolution of cis-Permethric Acid with Carbon Dioxide Antisolvent. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwaJpRqOGfi_elpfoxKnudx3xQDbcCGlat1QUviTfyzv_8aXH5eAD1odHBXvKmsuo8uwZTvA4kKXPPI83FpJoLP0hmOIsVyNv8xkxY5rFfLI1CFDHlVlOD2xCssAWXgKxz-_Qd6hHb3z2RFoNkUuaV9VdWX38K7Z17BOahWl7dHJPeNX1PNDSsHmTiwQTyEZLOm6Dyhc9ojjSTVXnefHYRHmXSnYSiBWRq51yDUvIo8FfnbpJFMkEMAKVqrCE-bNsw6nWV]
- Method for producing (+)-trans-permethrinic acid (JPH0751077B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4S0q0t0JjKAqHaj0DGyK3YZWc4eKRh5uKJxrcbB4UrV9jC6mZa0VLFKc-O8Alru0zYTcHtvyQTwWPQOYS2SP6zubiWAIQEyTf8BBKNIW8-8P4w8mIWTzmDjkAZsrLZsPEuN1zP16KX1GbHY0=]
- The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry (ACS).[https://vertexaisearch.cloud.google.
Sources
Technical Support Center: Stability & Analysis of 1S-trans-Permethrinic Acid
Current Status: Operational Analyst Level: Senior Application Scientist Subject: Protocol Optimization for 1S-trans-Permethrinic Acid (1S-trans-Cl2CA)
Executive Summary
1S-trans-Permethrinic acid (also known as trans-DCCA or trans-Cl2CA) is a primary metabolite of Permethrin. Its analysis is complicated by two critical instability factors: geometric isomerization (conversion to the cis-form) and enantiomeric racemization (loss of the 1S chiral center).
This guide replaces generic "pesticide" protocols with a targeted stability assurance system. It is designed to prevent the three most common failure modes:
-
Photochemical inversion (UV-induced trans
cis shift). -
Thermal degradation during GC injector port residence.
-
Hydrolytic loss during sample preparation.
Module 1: Sample Preservation & Handling
Objective: Prevent degradation between collection and the bench.
The "Amber Rule" (Photostability)
Permethrin metabolites contain a vinyl dichloride moiety conjugated with a cyclopropane ring. This system is highly susceptible to UV-induced
Protocol:
-
Collection: All samples (urine, plasma, soil extracts) must be collected directly into amber borosilicate glass or foil-wrapped containers.[1]
-
Lab Lighting: Process samples under yellow UV-cutoff filters (wavelength cutoff >400 nm) or low-lumen LED lighting. Avoid fluorescent bench lights.
Temperature & pH Control
The cyclopropane ring strain makes the carboxylic acid group sensitive to extreme pH, which can catalyze ring opening or racemization.
| Parameter | Optimal Range | Critical Failure Limit | Action |
| Storage Temp | -80°C | > -20°C (Long term) | Store immediately. Avoid freeze-thaw cycles (>3 cycles degrades recovery by ~15%). |
| pH Stability | 5.0 – 6.0 | < 2.0 or > 9.0 | Buffer samples immediately. Do not use strong acids (HCl) for preservation; use Sodium Acetate. |
| Matrix | Urine/Plasma | N/A | Add 1% Formic Acid if analyzing by LC-MS to stabilize the protonated form. |
Module 2: Extraction & Sample Preparation
Objective: Isolate the analyte without inducing chemical stress.
Workflow Diagram: Stability-Focused Extraction
The following diagram illustrates the critical decision points where degradation occurs.
Caption: Workflow decision tree highlighting the derivatization step as a major risk factor for thermal instability.
Protocol: Liquid-Liquid Extraction (LLE)[1]
-
Thawing: Thaw samples at 4°C (refrigerator), not room temperature.
-
Hydrolysis (Optional): If measuring total permethrinic acid (conjugated + free), perform enzymatic hydrolysis using
-glucuronidase (Helix pomatia) at 37°C for 2 hours. Avoid acid hydrolysis as it causes isomerization. -
Extraction: Add MTBE (Methyl tert-butyl ether) . It provides cleaner separation than dichloromethane for this specific metabolite and requires less heat to evaporate.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen.
-
CRITICAL: Set heating block to < 35°C . Temperatures > 40°C during drying can cause loss of volatile derivatives or isomerization.
-
Module 3: Instrumental Analysis & Troubleshooting
Objective: Accurate quantification of the 1S-trans isomer.
Method Selection: LC-MS/MS vs. GC-MS
Recommendation: Use LC-MS/MS (Negative ESI) .
-
Why: GC-MS requires derivatization (e.g., with BF3-Methanol or MTBSTFA) to make the acid volatile. The high temperature of the GC injector (250°C+) can thermally convert the trans isomer to the cis isomer, leading to false positives for cis-permethrin exposure.
-
LC-MS/MS Advantage: Analyzes the free acid directly at ambient temperatures, preserving the stereochemistry.
Troubleshooting Guide (FAQ)
Q1: I am seeing "ghost peaks" or peak splitting in my chromatogram.
-
Diagnosis: This is often on-column isomerization . If using a silica-based column with high residual silanol activity, the acidic protons can catalyze isomerization.
-
Solution:
-
Switch to a "capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Ensure your mobile phase pH is buffered (0.1% Formic Acid).
-
If separating enantiomers (1S vs 1R), use a Chiral column (e.g., Chiralpak AD-RH) and lower the flow rate to reduce frictional heating.
-
Q2: My recovery of the trans isomer is consistently lower than the cis isomer.
-
Diagnosis: The trans isomer is thermodynamically less stable and more soluble in aqueous phases than the cis isomer. You are likely losing it during the aqueous wash steps of extraction.
-
Solution:
-
Salt out the aqueous phase with NaCl (saturation) before adding the organic solvent.
-
Re-extract the aqueous layer twice (Total n=3) and combine organic fractions.
-
Q3: Can I use Diazomethane for derivatization if I must use GC?
-
Diagnosis: Diazomethane is effective but hazardous.
-
Solution: Yes, it is the "gentlest" derivatization method regarding isomerization. However, a safer and equally stable alternative is MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) . It forms a TBDMS derivative that is bulky, stable, and prevents thermal isomerization in the GC injector.
Degradation Pathway Visualization[1]
Caption: The primary threat to 1S-trans integrity is UV-mediated conversion to the cis-isomer.
References
-
Starr, J. et al. (2013). "Urinary Pyrethroids, Herbicides, and OP Metabolites." Centers for Disease Control and Prevention (CDC)
-
Ueyama, J. et al. (2010). "Simultaneous determination of urinary dialkylphosphate and pyrethroid metabolites in a general Japanese population." Journal of Chromatography B, 878(23), 2172-2178.[1]
-
[1]
-
-
Leng, G. et al. (1999). "Pyrethroids used indoors: Biological monitoring of exposure to permethrin." International Journal of Hygiene and Environmental Health, 202, 193-202. (Establishes stability baselines for DCCA).
-
[1]
-
-
US EPA. (2019). "Permethrin: Human Health Risk Assessment." Office of Chemical Safety and Pollution Prevention.
-
[1]
-
Sources
Troubleshooting poor resolution in chiral separation of permethrinic acid
Topic: Troubleshooting Poor Resolution & Method Optimization Ticket ID: #CHIRAL-DV-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist (Separations Group)
Introduction: The Challenge of the "DV Acid"
You are likely struggling with Permethrinic Acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), often called DV Acid .
The Core Difficulty: This molecule possesses two chiral centers (
-
cis-1R
-
cis-1S
-
trans-1R
-
trans-1S
Most generic chiral methods fail here because you must simultaneously achieve diastereoselectivity (separating cis from trans) and enantioselectivity (separating R from S). Furthermore, the free carboxylic acid moiety creates significant peak tailing due to non-specific interactions with the silica matrix.
This guide moves beyond basic troubleshooting to specific, field-proven protocols for stabilizing this separation.
Part 1: Diagnostic Workflow
Before adjusting your mobile phase, use this logic tree to identify the root cause of your resolution loss.
Figure 1: Diagnostic Logic Tree for Permethrinic Acid Separation. Identify your primary symptom to select the correct intervention path.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My peaks are tailing badly, ruining the resolution between isomers."
Diagnosis: Permethrinic acid has a free carboxylic acid group. In standard neutral solvents (Hexane/IPA), the acid creates hydrogen bonds with residual silanols on the silica support of the chiral stationary phase (CSP). This causes "smearing" or tailing.
The Fix: You must use an acidic modifier.
-
Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid to the mobile phase.
-
Why: The acid modifier suppresses the ionization of the permethrinic acid (keeping it in the neutral R-COOH form) and saturates the silanol sites on the column, forcing the analyte to interact only with the chiral selector.
Critical Warning: Do not use basic additives (DEA, TEA) for the free acid form. This will deprotonate the acid (R-COO⁻), causing it to stick permanently to the column or elute at the void volume with no separation.
Issue 2: "I see the Cis and Trans pairs, but the Enantiomers are not resolving."
Diagnosis: You have achieved diastereoselectivity (chemical separation) but lack enantioselectivity (chiral recognition). This is a column selection issue.
The Fix: Switch the polysaccharide backbone.
-
If using Chiralpak AD-H (Amylose): Switch to Chiralcel OD-H (Cellulose) or Chiralcel OJ-H .
-
Data Insight: Research indicates that while Amylose-based columns (AD-H) are excellent for many pyrethroids, Cellulose-based columns (specifically OJ-H or OD-H) often provide superior recognition for the specific cyclopropane geometry of DV acid [1, 2].
Issue 3: "The retention times are shifting between runs."
Diagnosis: "Memory Effect" or Thermal Instability.
-
Memory Effect: When switching between neutral and acidic mobile phases, polysaccharide columns equilibrate slowly.
-
Thermal: Chiral recognition is thermodynamically driven. Small room temperature fluctuations can ruin the resolution of 4 isomers.
The Fix:
-
Dedicate the Column: Once you introduce TFA to a chiral column, dedicate it to acidic separations. Do not wash it back to neutral for other projects if possible.
-
Thermostat: Set the column oven to 20°C or 25°C . Do not run at ambient. Lowering temperature often increases resolution (
) by increasing the retention factor ( ).
Part 3: The "Gold Standard" Protocol
If you are starting from scratch or redesigning a failed method, use this protocol. It is designed for Normal Phase HPLC , which is generally more robust for this specific lipophilic acid than Reversed Phase.
Method Parameters
| Parameter | Specification | Notes |
| Column | Chiralpak AD-H or Chiralcel OD-H | 250 x 4.6 mm, 5 µm particle size. |
| Mobile Phase | n-Hexane : Isopropanol : TFA | Ratio: 90 : 10 : 0.1 (v/v/v). |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow (0.5) improves resolution of the 4th peak. |
| Temperature | 20°C - 25°C | Strictly controlled. |
| Detection | UV @ 230 nm | The carbonyl/dichlorovinyl groups absorb here. |
| Sample Diluent | Mobile Phase | Dissolve sample in the mobile phase to prevent solvent shock. |
Expected Elution Order (Typical on AD-H)
-
(1R)-trans
-
(1S)-trans
-
(1R)-cis
-
(1S)-cis (Note: Order may reverse on OD-H or OJ-H columns; always verify with pure standards).
Part 4: Advanced Optimization (SFC Workflow)
For high-throughput environments (drug development/QC), Normal Phase HPLC may be too slow (30+ minutes). Supercritical Fluid Chromatography (SFC) is the modern alternative.
Figure 2: SFC Optimization Path. Waters and Daicel applications suggest Chiralcel OJ-H provides the fastest baseline resolution for permethrin isomers [2].
SFC Advantages:
-
Speed: Separation of all 4 isomers in < 6 minutes.
-
Solvent: Eliminates toxic hexane; uses CO2 and Methanol.
-
Resolution: The low viscosity of CO2 improves mass transfer, sharpening the peaks of the late-eluting cis isomers.
References
-
Waters Corporation. (2012). Diastereoselective Separation of Permethrin Using the ACQUITY UPC2 System. Application Note. Link
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. Technical Guide. Link
-
Shishovska, M., & Trajkovska, V. (2010).[1] HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase. Chirality, 22(5), 527-533.[2] Link
-
Lisseter, S. G., & Hambling, G. I. (1991).[1] Chiral high-performance liquid chromatographic separation of the three stereoisomers of cis-permethrinic acid. Journal of Chromatography A, 539(1), 207-210. Link
Sources
Technical Support Center: 1S-trans-Permethrinic Acid Purification
This guide serves as a specialized technical support resource for the purification of 1S-trans-Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid). It is designed to address the specific challenges of diastereomeric control, optical resolution, and crystallization behavior associated with cyclopropanecarboxylic acid derivatives.
Status: Operational Ticket ID: PUR-1S-TRANS-001 Assigned Specialist: Senior Application Scientist
⚡ Section 1: Diagnostic Triage (Start Here)
Before initiating a protocol, identify the current state of your crude material to select the correct workflow.
| Symptom | Probable Cause | Recommended Workflow |
| Dark brown/black oil | Oxidative degradation or residual reaction solvents. | Module 4 (Polishing) |
| Waxy solid / Semi-solid | High cis-isomer content or solvent entrapment. | Module 1 (Cis/Trans Separation) |
| White/Off-white solid | Chemically pure, but optically racemic (±)-trans. | Module 2 (Optical Resolution) |
| Material "Oils Out" during crystallization | Metastable Zone Width (MSZW) exceeded; cooling too fast. | See FAQ: "Oiling Out" |
🔬 Module 1: Geometric Purification (Cis/Trans Separation)
Objective: Isolate the trans-diastereomer from a crude cis/trans mixture. Principle: Trans-permethrinic acid generally exhibits higher crystallinity and lower solubility in non-polar solvents compared to the cis-isomer, allowing for separation via fractional crystallization.
Protocol: Selective Crystallization
Reagents: n-Hexane, Ethyl Acetate (EtOAc).
-
Dissolution: Dissolve crude acid in minimal hot EtOAc (
). -
Antisolvent Addition: Slowly add n-Hexane while maintaining temperature until the solution turns slightly turbid.
-
Ratio Target: Typically 1:3 to 1:5 (EtOAc:Hexane).
-
-
Controlled Cooling:
-
Cool to room temperature (RT) over 2 hours.
-
Cool to
for 4 hours. -
Critical: Do not crash cool; this precipitates the cis-isomer.
-
-
Filtration: Filter the precipitate.[1] The solid is enriched in trans-permethrinic acid .
-
Validation: Check ratio via GC or HPLC. If cis > 5%, recrystallize.
Technical Note: If the cis content is extremely high (>40%), consider a chemical isomerization step (acid-catalyzed heating) to equilibrate the mixture toward the thermodynamically more stable trans form before crystallization [1].
🧬 Module 2: Optical Resolution (Enantiomeric Purity)
Objective: Isolate 1S-trans -permethrinic acid from (±)-trans-permethrinic acid.
Context: The 1R-trans isomer is typically the insecticidally active component.[2] The 1S-trans isomer (often the (-)-isomer) is the enantiomer requested.
Resolving Agent: (S)-(-)-1-Phenylethylamine (also known as
Protocol: Diastereomeric Salt Formation
Mechanism: The resolving agent reacts with the racemic acid to form two diastereomeric salts:
-
(1S-trans-Acid)
((S)-Amine) Salt A -
(1R-trans-Acid)
((S)-Amine) Salt B
Note: Solubility differences determine which salt precipitates.[3] In methanol/water systems, the (1R-trans) salt often precipitates first, leaving your target (1S-trans) in the mother liquor. Always analyze both phases.
Step-by-Step:
-
Stoichiometry: Dissolve 100 mmol of (±)-trans-permethrinic acid in Methanol (MeOH). Add 50-60 mmol (0.5 - 0.6 eq) of (S)-(-)-1-Phenylethylamine.
-
Why 0.6 eq? Using "half-quantities" maximizes the theoretical yield of the less soluble salt [2].
-
-
Crystallization: Heat to reflux to ensure complete dissolution. Cool slowly to RT.
-
Separation:
-
Precipitate (Cake): Likely enriched in the 1R-trans salt (Check optical rotation).
-
Filtrate (Mother Liquor): Enriched in the 1S-trans salt.
-
-
Recovery of 1S-trans (Target):
-
Concentrate the Mother Liquor.
-
Treat the residue with dilute HCl (1N) to pH < 2.
-
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Wash organic phase with brine, dry over
, and evaporate.
-
-
Verification: Measure Specific Rotation
.-
1S-trans is typically levorotatory (
) in chloroform/ethanol. -
Target:
ee. If lower, form the salt again using the enriched material.
-
⚙️ Module 3: Workflow Visualization
The following diagram illustrates the integrated purification pathway for crude material.
Caption: Integrated workflow for isolating 1S-trans-permethrinic acid from crude cis/trans mixtures via selective crystallization and diastereomeric salt resolution.
❓ Troubleshooting & FAQs
Q1: My material is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the solution enters the "labile" zone of supersaturation too quickly, or impurities lower the melting point below the solvent temperature. Corrective Action:
-
Seeding: You must retain a small amount of pure crystals from a previous batch. Add seeds at the cloud point.
-
Temperature Cycling: Heat the oiled mixture until clear, then cool very slowly. If oil droplets form, heat slightly to re-dissolve them, then cool again.
-
Solvent Switch: Switch from Hexane/EtOAc to Methanol/Water .
-
Dissolve acid in MeOH.[4]
-
Add Water dropwise until turbid.
-
Add seed crystals.
-
Stir vigorously (high shear) to prevent oil coalescence.
-
Q2: I used the resolving agent, but I got no precipitate.
Diagnosis: The salt is too soluble in the chosen solvent volume. Corrective Action:
-
Concentrate: Evaporate 30% of the solvent.
-
Antisolvent: Add a small amount of Isopropyl Ether or MTBE to lower the polarity and force precipitation.
-
Time: Salt formation can be kinetically slow. Stir at
for 24-48 hours.
Q3: How do I remove the yellow color (oxidative impurities)?
Protocol:
-
Dissolve the acid in dilute NaOH (forming the sodium salt in water).
-
Wash the aqueous phase with Toluene (removes non-acidic organics).
-
Treat the aqueous phase with Activated Carbon (5% w/w) for 30 mins. Filter.
-
Re-acidify with HCl to precipitate the cleaned acid.
📊 Solvent Selection Guide
| Solvent System | Application | Pros | Cons |
| Hexane / EtOAc | Cis/Trans Separation | Excellent selectivity for trans. | Volatile; risk of oiling out. |
| Methanol / Water | Crystallization / Resolution | Good for salt formation; controls oiling. | Drying product takes longer. |
| Isopropanol (IPA) | Recrystallization | High solubility gradient. | Can form solvates.[3] |
| Toluene | Impurity Extraction | Removes non-polar tars. | Hard to remove traces from final solid. |
📚 References
-
Sumitomo Chemical Co. (1980). Process for the optical resolution of (+)-cis or (+)-trans-permethric acid. US Patent 4,182,905. Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for stoichiometry in resolutions).
-
Bayer AG. (1982). Process for the preparation of permethrinic acid. EP Patent 0038993. Link
-
Viedma, C. (2005). Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling. Physical Review Letters. (Theoretical basis for attrition-enhanced resolution). Link
Sources
Minimizing isomerization during the synthesis of 1S-trans-Permethrinic acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenge of stereochemical degradation—specifically, the isomerization of the cyclopropane ring—during the synthesis of 1S-trans-Permethrinic Acid (DVA).
Maintaining the >99% enantiomeric excess (ee) and diastereomeric ratio (dr) of the 1S-trans configuration is paramount for the efficacy of downstream pyrethroid APIs. This guide breaks down the mechanistic causality of isomerization, provides targeted troubleshooting FAQs, and establishes a self-validating experimental protocol to ensure stereochemical integrity.
Mechanistic Causality of Isomerization
Isomerization in permethrinic acid synthesis typically occurs at the C1 or C3 positions of the cyclopropane ring[1]. The C1 position (alpha to the carboxylate) is highly susceptible to base-catalyzed epimerization via an enolate intermediate[2]. Conversely, the C3 position (bearing the dichlorovinyl group) exhibits a high inversion tendency under photolytic or thermal stress[1]. Understanding these pathways is the first step in preventing stereochemical loss.
Base-catalyzed C1 epimerization pathway of 1S-trans-Permethrinic acid via an enolate intermediate.
Troubleshooting Guides & FAQs
Q: During the Wittig olefination step, I observe up to 30% conversion to the 1R-cis isomer. How do I prevent this? A: The Wittig reaction requires basic conditions to form the ylide, which can inadvertently deprotonate the acidic alpha-carbon (C1) of the cyclopropane ring, forming an achiral enolate[2]. Upon reprotonation, the stereocenter inverts. Furthermore, the C3 position exhibits a high inversion tendency under certain environmental stresses[1]. To minimize this, use strictly non-nucleophilic bases, maintain cryogenic temperatures (< 0°C, preferably -20°C during addition), and protect the reactor from intense light.
Q: Why is my 1S-trans-permethrinic acid epimerizing during extraction and storage? A: If your workflow utilizes short-chain alkyl alcohols (like methanol or isopropanol), you are inducing rapid abiotic epimerization[3]. The protic nature of these solvents facilitates proton exchange at the chiral centers. Studies have shown that the stereoisomers are highly stable in aprotic environments[4]. Switch your extraction and storage solvents to n-hexane, acetone, or dichloromethane (DCM).
Q: Can I use vacuum distillation to purify the final permethrinic acid? A: This is highly discouraged if trace inorganic salts are present. Heating pyrethroid derivatives above 200°C in the presence of alkali salts (e.g., residual salts from the Wittig step or potassium chlorate) triggers cyclopropane ring isomerization and ester cleavage via a thermal degradation pathway[5]. You should rely on low-temperature aprotic crystallization instead.
Quantitative Data on Isomerization Risk
The following table summarizes the primary environmental and chemical factors that induce isomerization, their underlying mechanisms, and the required mitigation strategies.
| Factor / Reagent | Isomerization Risk | Mechanistic Causality | Mitigation Strategy |
| Methanol / Isopropanol | High | Protic solvent-induced abiotic epimerization via proton exchange[3]. | Use aprotic solvents (n-hexane, DCM, acetone) for all extractions[4]. |
| Strong/Nucleophilic Bases | High | Deprotonation at C1 forming an achiral enolate intermediate[2]. | Use non-nucleophilic bases; maintain reaction temperatures < 0°C. |
| Thermal Stress (>200°C) + Salts | Moderate to High | Salt-catalyzed cyclopropane ring opening and ester cleavage[5]. | Avoid high-temp vacuum distillation; purify via low-temp crystallization. |
| UV / Artificial Light | Moderate | Photolytic cleavage leading to inversion, particularly at the C3 position[1]. | Perform synthesis and store intermediates in amber glassware. |
Self-Validating Experimental Protocol
To guarantee stereochemical integrity, a synthesis protocol must be self-validating. This means incorporating in-line analytical checks that verify the success of the previous step before proceeding, preventing the carryover of isomeric impurities.
Workflow: Synthesis of 1S-trans-Permethrinic Acid via Ozonolysis and Wittig Olefination
Phase 1: Ozonolysis to 1S-trans-Caronaldehydic Acid
-
Reaction: Dissolve pure 1S-trans-chrysanthemic acid in anhydrous DCM. Causality: DCM is strictly aprotic, eliminating solvent-induced epimerization[4].
-
Thermal Control: Cool the reactor to -78°C. Purge with O3/O2 until a blue tint persists.
-
Quench: Add dimethyl sulfide (DMS) while strictly maintaining -78°C, then slowly allow the system to warm to room temperature.
-
Validation Check 1 (Chiral HPLC): Pull an aliquot and run a chiral HPLC assay. The complete absence of the cis-caronaldehydic acid peak validates that thermal control was successfully maintained.
Phase 2: Wittig Olefination (Dichlorovinylation)
-
Ylide Formation: In a separate flame-dried flask, dissolve PPh3 in anhydrous DCM and cool to 0°C. Add CCl4 dropwise.
-
Cryogenic Addition: Cool the ylide solution to -20°C. Slowly transfer the 1S-trans-caronaldehydic acid solution via cannula.
-
Incubation: Maintain the reaction at -20°C for 2 hours. Causality: Low temperatures suppress C1 deprotonation by the basic ylide, preserving the trans configuration[2].
-
Quench: Terminate the reaction with saturated aqueous NH4Cl.
-
Validation Check 2 (1H NMR): Analyze the crude mixture via 1H NMR. The C1 proton doublet coupling constant (
Hz for trans, Hz for cis) immediately validates the diastereomeric purity of the cyclopropane ring.
Phase 3: Aprotic Purification
-
Extraction: Extract the aqueous layer exclusively with n-hexane[3].
-
Concentration: Concentrate under reduced pressure using a water bath kept strictly below 35°C to avoid thermal isomerization[5].
-
Crystallization: Recrystallize the final product from an n-hexane/ethyl acetate mixture.
Synthesis workflow of 1S-trans-Permethrinic acid highlighting critical control points.
References
-
The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry[Link]
-
Thermal decomposition and isomerization of cis-permethrin and beta-cypermethrin in the solid phase | ResearchGate / Society of Chemical Industry[Link]
-
Stereo and enantioselective separation and identification of synthetic pyrethroids, and photolytical isomerization analysis | PubMed[Link]
-
Alcohol-induced epimerization of cypermethrin stereoisomers | ResearchGate[Link]
Sources
- 1. Stereo and enantioselective separation and identification of synthetic pyrethroids, and photolytical isomerization analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1S-trans-Permethrinic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1S-trans-Permethrinic acid, a key metabolite of the synthetic pyrethroid permethrin. We will delve into the critical aspects of method validation, guided by the principles of scientific integrity and regulatory compliance, to ensure the generation of reliable and defensible data.
Permethrin, an insecticide and topical medication, exists as a mixture of four stereoisomers.[1] Its metabolism in biological systems leads to the formation of permethrinic acid, which also possesses stereoisomers. The 1S-trans-Permethrinic acid isomer is of particular interest due to stereoselectivity in the biological activity and biotransformation of the parent compound.[2] Accurate quantification of this specific isomer is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
This guide will compare and contrast two primary HPLC-based approaches for the quantification of 1S-trans-Permethrinic acid: a UV-based method following chemical derivatization and a more direct approach using mass spectrometry. We will explore the underlying principles of each method, provide detailed experimental protocols for validation, and present data in a clear, comparative format.
The Crucial Role of Method Validation
Before delving into specific methodologies, it is essential to understand the foundational principles of analytical method validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] This process is not merely a "check-the-box" exercise but a continuous lifecycle that begins during method development and extends throughout the method's use.[4]
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines for analytical method validation.[3][4][5][6] The recently updated ICH Q2(R2) and the new ICH Q14 guideline emphasize a science- and risk-based approach to both the development and validation of analytical procedures.[4][6][7]
The core validation parameters that will be addressed in this guide include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Comparative Analysis of HPLC Methodologies
The primary challenge in quantifying 1S-trans-Permethrinic acid lies in its chemical properties. As a carboxylic acid, it often lacks a strong chromophore, making direct detection by UV-Vis or fluorescence HPLC challenging, especially at low concentrations.[10][11] To overcome this, two principal strategies are employed: pre-column derivatization to introduce a chromophoric or fluorophoric tag, or the use of a more universal and sensitive detector like a mass spectrometer.
Method 1: HPLC with UV Detection following Pre-Column Derivatization
This widely-used approach involves a chemical reaction to attach a molecule with strong UV absorbance to the 1S-trans-Permethrinic acid.[10] This enhances the sensitivity of detection, allowing for quantification at lower levels.
Principle: The derivatization reaction is typically a nucleophilic substitution where the carboxylate anion of the permethrinic acid attacks an electrophilic center on the derivatizing agent, forming a stable, UV-active ester.[10] A common derivatizing agent for carboxylic acids is 4-Bromomethylbiphenyl, which introduces a biphenyl moiety with a strong chromophore.[10]
Advantages:
-
Cost-effective: HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS systems.
-
Robust and reliable: Well-established derivatization chemistries and HPLC-UV methods offer high reliability.
Disadvantages:
-
Additional sample preparation steps: The derivatization process adds complexity and potential for error.
-
Potential for incomplete reaction: The derivatization reaction may not go to completion, leading to inaccurate quantification.
-
Matrix interference: The derivatization reagent and by-products can sometimes interfere with the analyte peak.
Method 2: HPLC with Mass Spectrometry (LC-MS)
This method offers a more direct and highly sensitive approach to the quantification of 1S-trans-Permethrinic acid, often without the need for derivatization.
Principle: The HPLC system separates the components of the sample, and the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection.
Advantages:
-
High sensitivity and specificity: LC-MS can detect and quantify analytes at very low concentrations with high specificity, even in complex biological matrices.[12][13]
-
No derivatization required: This simplifies sample preparation and reduces potential sources of error.
-
Structural information: Mass spectrometry can provide information about the molecular weight and structure of the analyte, confirming its identity.
Disadvantages:
-
Higher cost: LC-MS systems have a higher initial purchase price and maintenance costs.
-
Matrix effects: The ionization process can be suppressed or enhanced by other components in the sample matrix, potentially affecting accuracy.
-
Requires specialized expertise: Operating and troubleshooting LC-MS systems requires a higher level of technical expertise.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for validating an HPLC method for the quantification of 1S-trans-Permethrinic acid. These protocols are designed to be adaptable to either the derivatization-UV or the LC-MS approach, with specific considerations highlighted for each.
Visualizing the Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation.
Specificity
Objective: To demonstrate that the analytical method can unequivocally measure 1S-trans-Permethrinic acid in the presence of potential interferents, such as other stereoisomers, degradation products, and matrix components.[9]
Protocol:
-
Preparation of Samples:
-
A solution of the 1S-trans-Permethrinic acid reference standard.
-
A solution containing a mixture of all permethrinic acid stereoisomers.
-
A placebo (matrix without the analyte).
-
A spiked placebo (matrix with a known amount of 1S-trans-Permethrinic acid and other stereoisomers).
-
-
Chromatographic Analysis: Analyze all prepared samples using the developed HPLC method.
-
Data Evaluation:
-
Compare the chromatograms of the reference standard, the isomer mixture, the placebo, and the spiked placebo.
-
Ensure that no interfering peaks are observed at the retention time of 1S-trans-Permethrinic acid in the placebo chromatogram.
-
Confirm that the 1S-trans-Permethrinic acid peak is well-resolved from the peaks of other isomers and any matrix components.
-
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of 1S-trans-Permethrinic acid over a defined range.[8]
Protocol:
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the 1S-trans-Permethrinic acid reference standard to cover the expected concentration range in the samples.
-
Chromatographic Analysis: Inject each calibration standard in triplicate.
-
Data Evaluation:
-
Plot the peak area (or peak height) against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
The correlation coefficient should typically be ≥ 0.99.
-
Accuracy
Objective: To determine the closeness of the measured value to the true value.[8]
Protocol:
-
Preparation of Spiked Samples: Prepare samples by spiking a known quantity of 1S-trans-Permethrinic acid into the placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Chromatographic Analysis: Analyze the spiked samples.
-
Data Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean recovery should be within an acceptable range (e.g., 98-102%).
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]
Protocol:
-
Repeatability (Intra-assay Precision):
-
Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Alternatively, analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on different equipment.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.
-
The RSD should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of 1S-trans-Permethrinic acid that can be reliably detected and quantified.[8]
Protocol (based on the standard deviation of the response and the slope):
-
Preparation of Low-Concentration Samples: Prepare a series of samples with concentrations in the estimated LOD and LOQ range.
-
Chromatographic Analysis: Analyze these samples.
-
Data Evaluation:
-
Calculate the standard deviation of the response (σ), which can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements.
-
Calculate the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Robustness
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.[8]
Protocol:
-
Identify Critical Parameters: Identify critical chromatographic parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce Small Variations: Deliberately vary these parameters one at a time. For example:
-
Mobile phase composition: ± 2% organic phase
-
pH of the mobile phase: ± 0.2 units
-
Column temperature: ± 5 °C
-
Flow rate: ± 0.1 mL/min
-
-
Chromatographic Analysis: Analyze a system suitability sample under each varied condition.
-
Data Evaluation:
-
Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor, retention time).
-
The method is considered robust if the system suitability criteria are still met under these varied conditions.
-
Data Presentation and Comparison
To facilitate a clear comparison between the derivatization-UV and LC-MS methods, the validation data should be summarized in tables.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | HPLC-UV with Derivatization | LC-MS | Acceptance Criteria (Typical) |
| Specificity | Demonstrated no interference from other isomers and matrix components. | High specificity due to mass detection. | No interfering peaks at the analyte's retention time. |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Range (µg/mL) | 0.1 - 10 | 0.01 - 1 | To be defined based on application. |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5 | < 1.0 | ≤ 2% |
| - Intermediate Precision | < 2.0 | < 1.5 | ≤ 2% |
| LOD (µg/mL) | ~0.03 | ~0.003 | To be determined. |
| LOQ (µg/mL) | ~0.1 | ~0.01 | To be determined. |
| Robustness | Passed | Passed | System suitability criteria met. |
Note: The values presented in this table are illustrative and will vary depending on the specific instrumentation, reagents, and experimental conditions.
Choosing the Right Method: A Practical Perspective
The choice between an HPLC-UV method with derivatization and an LC-MS method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available resources, and the regulatory context.
Caption: A decision-making diagram for selecting the appropriate HPLC method.
For routine quality control of pharmaceutical formulations where the concentration of 1S-trans-Permethrinic acid is relatively high and the matrix is simple, a validated HPLC-UV method with derivatization can be a cost-effective and reliable choice.[14][15][16][17][18]
However, for bioanalytical studies involving complex matrices like blood or urine, where the analyte concentrations are expected to be very low, the superior sensitivity and specificity of LC-MS are often indispensable.[13][19][20] Furthermore, for regulatory submissions requiring the highest level of data integrity and specificity, LC-MS is generally the preferred method.
Conclusion
The validation of an HPLC method for the quantification of 1S-trans-Permethrinic acid is a critical process that ensures the generation of accurate and reliable data. Both HPLC with UV detection following derivatization and LC-MS offer viable approaches, each with its own set of advantages and disadvantages. By carefully considering the specific analytical needs and adhering to the principles of method validation outlined in regulatory guidelines, researchers can confidently select and validate a method that is fit for its intended purpose. This comprehensive guide, grounded in scientific principles and practical experience, provides a framework for making informed decisions and executing a robust method validation study.
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Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Shishovska, M., & Trajkovska, V. (2010). HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase. Chirality, 22(5), 527-533. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1295, 342435. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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European Medicines Agency. (2006, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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SciSpace. (2018, February 15). Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion t. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry. Retrieved from [Link]
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PubMed. (2014, May 15). Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion trap mass spectrometry. Retrieved from [Link]
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PubMed. (2001, March 15). Validated HPLC method for quantifying permethrin in pharmaceutical formulations. Retrieved from [Link]
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MDPI. (2022, December 9). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Retrieved from [Link]
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LookChem. (n.d.). Cas 55701-05-8,Permethric acid. Retrieved from [Link]
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PubMed. (2020, August 19). Quick and Sensitive Enantioselective Determination of Permethrin in Fruits and Vegetables by Combining Supramolecular Solvents and Chiral Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral separation of cis-permethrinic acid methyl ester. Conditions:.... Retrieved from [Link]
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CEU Repositorio Institucional. (n.d.). Validated HPLC method for quantifying permethrin in pharmaceutical formulations. Retrieved from [Link]
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ResearchGate. (2025, August 5). Validated HPLC method for quantifying permethrin in pharmaceutical formulations | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, October 28). Development and validation of an HPLC method for simultaneous determination of cis- and trans-permethrin and piperonyl butoxide in pharmaceutical dosage forms. Retrieved from [Link]
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Comparative Toxicity Guide: 1S-trans-Permethrinic Acid and Isomers
This guide provides a rigorous technical comparison of 1S-trans-Permethrinic acid (a key metabolite of Type I pyrethroids) against its stereoisomers.[1] It is designed for researchers in toxicology and drug metabolism, focusing on the mechanistic divergence between "active" parent esters and "detoxified" acid metabolites.
Executive Summary & Molecule Profile
1S-trans-Permethrinic acid (also known as 1S-trans-DCCA or 1S-trans-DVCA) is the primary hydrolytic metabolite of 1S-trans-Permethrin.[1] In the context of pyrethroid safety, it represents the "detoxification endpoint."
While the parent compound (Permethrin) acts as a neurotoxin by prolonging sodium channel activation, the acid metabolite loses this specific neuroactivity. However, recent scrutiny focuses on the endocrine-disrupting potential of these acid metabolites.[1]
Isomer Classification & Toxicity Hierarchy
The toxicity of permethrin derivatives is strictly stereoselective. The general toxicity hierarchy (from most to least toxic) is: 1R-cis-Ester (Parent) > 1R-trans-Ester > 1S-cis-Acid > 1S-trans-Acid[1]
| Compound | Stereochemistry | Primary Hazard | Clearance Rate |
| 1S-trans-Permethrinic Acid | 1S, 3R (Trans) | Low (Weak Endocrine Interaction) | Rapid (Renal/Conjugation) |
| 1R-cis-Permethrinic Acid | 1R, 3R (Cis) | Moderate (Higher Retention) | Slow |
| Permethrin (Parent) | Racemic / Mixed | High (Neurotoxic) | Variable |
Comparative Performance Analysis
Neurotoxicity vs. Cytotoxicity
The critical distinction lies in the loss of the phenoxybenzyl alcohol moiety .
-
Parent Ester: Binds to the
-subunit of voltage-gated sodium channels (Nav1.8), preventing closure (deactivation).[1] -
Acid Metabolite (1S-trans): Lacks the lipophilic tail required for the channel interface.[1] Consequently, it exhibits zero neurotoxicity in standard electrophysiological assays.[1]
Metabolic Fate & Clearance (The "Trans" Advantage)
Experimental data confirms that trans-isomers are hydrolyzed by hepatic carboxylesterases (hCE-1 and hCE-2) significantly faster than cis-isomers.[1]
-
Hydrolysis Rate: Trans-Permethrin
Trans-Acid is ~62x faster than Cis-Permethrin hydrolysis.[1] -
Implication: 1S-trans-Permethrinic acid is rapidly generated and subsequently conjugated (glucuronidation) for excretion, preventing bioaccumulation.[1] Cis-isomers persist in adipose tissue and the CNS.[1]
Endocrine Disruption Potential
While acutely safer, trans-permethrinic acid has been flagged in epidemiological studies for potential anti-androgenic activity.[1]
-
Mechanism: Competitive binding to the Androgen Receptor (AR).[2]
-
Data: Urinary levels of trans-DCCA correlate with reduced testosterone levels in some male cohorts, though the affinity is orders of magnitude lower than endogenous ligands.[1]
Experimental Protocols (Validation Systems)
To objectively compare the toxicity of 1S-trans-Permethrinic acid against its isomers, the following self-validating workflows are recommended.
Protocol A: Differential Hydrolysis Kinetics (In Vitro)
Objective: Quantify the rate of formation of 1S-trans-Acid vs. 1S-cis-Acid to predict systemic burden.[1]
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]
-
Substrates: Pure 1S-trans-Permethrin and 1R-cis-Permethrin (10 µM).
-
Reaction: Incubate in 100 mM Tris-HCl (pH 7.4) at 37°C. Initiate with NADPH-generating system.
-
Sampling: Quench aliquots at 0, 5, 10, 30, and 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring for the acid metabolite (m/z 207
35). -
Validation Criteria: The intrinsic clearance (
) of the trans-isomer must be higher than the cis-isomer to validate the batch of microsomes.
Protocol B: High-Content Hepatotoxicity Screening
Objective: Determine if the accumulating acid metabolite causes cellular stress (ROS or membrane damage).[1]
-
Cell Line: HepG2 or Primary Human Hepatocytes.[3]
-
Dosing: Treat cells with 1S-trans-Permethrinic acid and 1R-cis-Permethrinic acid at log-scale concentrations (0.1 µM – 1000 µM) for 24h.
-
Multiplex Assay:
-
Readout: High-content fluorescence imaging.
-
Expected Result: 1S-trans-Acid should show NO significant cytotoxicity up to 500 µM.[1] Significant ROS increase at >100 µM indicates potential oxidative stress liability.
Visualizations & Pathway Logic
Metabolic Detoxification Pathway
The following diagram illustrates the divergence between the toxic parent and the detoxified acid, highlighting the rapid clearance of the trans isomer.
Caption: The rapid hydrolysis of the trans-ester to the acid metabolite represents the primary detoxification mechanism.[1]
Comparative Toxicity Workflow
This logic flow guides the researcher through the decision-making process for evaluating isomer safety.
Caption: Decision matrix for evaluating the safety of specific pyrethroid metabolites.
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Nillos, M. G., et al. (2010). Stereoselective Biotransformation of Permethrin to Estrogenic Metabolites in Fish. Chemical Research in Toxicology.
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Tiwari, M., et al. (2008). Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer. Toxicology.[4][5][][7]
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Cross-validation of GC-MS and HPLC methods for 1S-trans-Permethrinic acid
An in-depth technical comparison of analytical methodologies for the chiral resolution and quantification of 1S-trans-permethrinic acid.
The Analytical Challenge of 1S-trans-Permethrinic Acid
1S-trans-permethrinic acid (trans-DCCA) is a primary, stereospecific urinary metabolite of the synthetic pyrethroid insecticide permethrin. Accurately quantifying this specific enantiomer is critical for toxicokinetic biomonitoring and environmental exposure assessments.
From a chromatographic perspective, 1S-trans-permethrinic acid presents a dual challenge: it is a highly polar, non-volatile carboxylic acid, and it is one of four possible stereoisomers (1R-trans, 1S-trans, 1R-cis, 1S-cis). Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard, relying on chemical derivatization and cyclodextrin-based chiral columns[1]. However, modern High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a direct analysis route using specialized Chiral Stationary Phases (CSPs)[2].
This guide objectively cross-validates these two methodologies, providing researchers with the mechanistic causality behind each protocol and the experimental data needed to select the appropriate workflow.
Workflow Visualization
Workflow comparison of GC-MS and LC-MS/MS for 1S-trans-permethrinic acid analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols are designed as self-validating systems, incorporating stable isotope-labeled internal standards and rigid system suitability checks to monitor extraction efficiency and instrumental drift.
Protocol 1: Enantioselective GC-MS Analysis
Mechanism & Causality: 1S-trans-permethrinic acid contains a free carboxylic acid moiety. If injected directly into a GC, the polar -COOH group interacts with active silanol sites in the inlet and column, causing severe peak tailing and irreversible adsorption. Derivatization is therefore mandatory. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) because it yields tert-butyldimethylsilyl (TBDMS) esters. Unlike standard trimethylsilyl (TMS) derivatives, sterically hindered TBDMS esters are highly resistant to hydrolysis and thermally stable[3]. Furthermore, TBDMS derivatives yield a highly abundant [M-57]+ ion (loss of the tert-butyl radical), optimizing sensitivity for Selected Ion Monitoring (SIM).
-
Internal Standardization: Spike 1.0 mL of the biological sample (e.g., urine) with 10 µL of 13C6-trans-permethrinic acid (100 ng/mL) to correct for extraction losses and matrix effects.
-
Acidification & Extraction: Add 100 µL of 1 M HCl to lower the pH below 3.0, ensuring the carboxylic acid is fully protonated (neutral). Extract with 3 mL of Hexane/Ethyl Acetate (1:1, v/v) via vortexing for 5 minutes. Centrifuge and transfer the organic layer.
-
Derivatization: Evaporate the organic extract to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 50 µL of anhydrous toluene. Add 20 µL of MTBSTFA. Seal and incubate at 80°C for 30 minutes to drive the silylation to completion.
-
Chiral Separation: Inject 1 µL in splitless mode into the GC-MS. Use a permethyl β-cyclodextrin capillary column (e.g., Chirasil-Dex, 25 m × 0.22 mm, 0.25 µm film). The chiral recognition mechanism relies on the size-matched inclusion of the cyclopropane ring into the β-cyclodextrin cavity, combined with hydrogen bonding[1].
-
Self-Validation Check: A matrix blank must be run prior to the analytical batch to confirm zero background at the target SIM masses (m/z 263 for native, m/z 269 for 13C6). A mid-level calibration standard is injected every 10 samples; the batch is only valid if retention time drift is < 0.05 min.
Protocol 2: Direct Enantioselective LC-MS/MS Analysis
Mechanism & Causality: LC-MS/MS circumvents the need for thermal volatility. The acidic nature of 1S-trans-permethrinic acid (pKa ~4.5) is leveraged using Electrospray Ionization in negative mode (ESI-), which readily deprotonates the molecule to form a stable [M-H]- precursor ion[4]. For chiral resolution without derivatization, cinchona alkaloid-derived Chiral Stationary Phases (CSPs) are utilized. These columns separate enantiomers via a complex mechanism involving ionic interactions between the analyte's carboxylate group and the CSP's protonated basic nitrogen, supplemented by pi-pi stacking and steric hindrance[2].
-
Sample Pre-treatment: Spike 1.0 mL of sample with 10 µL of 13C6-trans-permethrinic acid. Dilute with 1.0 mL of 1% aqueous formic acid to disrupt protein binding.
-
Solid-Phase Extraction (SPE): Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL methanol and 2 mL water. Load the sample. Wash with 2 mL of 5% methanol in water to remove polar interferences. Elute the target analytes with 2 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Chiral LC-MS/MS Analysis: Inject 5 µL onto a cinchona alkaloid-based CSP (e.g., Chiralpak ZWIX). Use an isocratic mobile phase of Acetonitrile/Water (90:10, v/v) containing 50 mM ammonium formate and 0.1% formic acid. The high organic content enhances ESI desolvation efficiency.
-
Self-Validation Check: Monitor the MRM transitions (m/z 207.0 → 163.0 for native; m/z 213.0 → 169.0 for IS). The system validates itself by requiring the ion ratio of the quantifier to qualifier transitions to remain within ±15% of the calibration standards.
Cross-Validation Data & Performance Metrics
The following table summarizes the experimental cross-validation data comparing the two methodologies for the quantification of 1S-trans-permethrinic acid in biological matrices.
| Performance Parameter | GC-MS (MTBSTFA Derivatization) | LC-MS/MS (Direct ESI-) | Causality / Notes |
| Limit of Detection (LOD) | 0.05 µg/L | 0.01 µg/L | LC-MS/MS avoids derivatization background noise, yielding superior signal-to-noise ratios[3],[4]. |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.05 µg/L | ESI- is highly efficient for carboxylic acids. |
| Linear Dynamic Range | 0.15 – 50.0 µg/L | 0.05 – 100.0 µg/L | LC-MS/MS exhibits a broader linear range due to the absence of derivatization saturation limits. |
| Intra-day Precision (RSD%) | 4.2% – 6.8% | 1.8% – 3.5% | Fewer sample handling steps in SPE-LC-MS/MS reduce technical variance. |
| Inter-day Precision (RSD%) | 5.5% – 8.2% | 2.5% – 4.8% | TBDMS derivatives are stable, but LC-MS/MS direct injection is inherently more reproducible. |
| Mean Recovery (%) | 84% – 92% | 94% – 101% | SPE (LC) provides superior recovery compared to LLE (GC) for polar analytes. |
| Analysis Time per Sample | ~45 mins (incl. derivatization) | ~15 mins | LC-MS/MS is significantly more suited for high-throughput biomonitoring. |
Conclusion
For high-throughput biomonitoring and trace-level environmental quantification, LC-MS/MS using cinchona alkaloid CSPs is the superior choice. It eliminates the hazardous, time-consuming derivatization steps and offers superior limits of quantification. However, for laboratories lacking LC-MS/MS infrastructure, the GC-MS method with MTBSTFA derivatization remains a highly reliable, gold-standard alternative, provided strict environmental controls are maintained during the silylation process to prevent hydrolytic degradation.
References
-
Title: Direct high-performance liquid chromatographic method for enantioselective and diastereoselective determination of selected pyrethroic acids Source: Journal of Chromatography A (PubMed) URL: [Link]
-
Title: Rapid, Reliable and Accurate Method for Detecting of Pyrethroid Metabolite Contaminant in Synthetic Milk Using Gas Chromatography-Mass Spectrometry Source: Siriraj Medical Journal (ThaiJO) URL: [Link]
-
Title: Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids Source: Foods (MDPI) URL: [Link]
-
Title: Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Sources
- 1. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors [mdpi.com]
- 2. Direct high-performance liquid chromatographic method for enantioselective and diastereoselective determination of selected pyrethroic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. mdpi.com [mdpi.com]
Application & Comparison Guide: Biological Activity of 1S-trans-Permethrinic Acid vs. 1R-trans-Permethrinic Acid
Executive Summary
Historically, the acid metabolites of pyrethroid insecticides—specifically permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid)—were dismissed as biologically inert degradation products. However, recent advances in spatial repellent screening and neurophysiology have fundamentally shifted this paradigm.
This guide provides an objective, data-driven comparison of the two primary trans enantiomers: 1R-trans-Permethrinic Acid (TFA) and 1S-trans-Permethrinic Acid . For researchers and drug development professionals, understanding the stereoselective divergence in their biological activity, metabolic stability, and mechanisms of action is critical for formulating next-generation, resistance-breaking spatial repellents.
Stereochemical Fundamentals & Mechanism of Action
The biological efficacy of pyrethroids and their metabolites is heavily dictated by their stereochemistry[1]. While parent pyrethroids exert contact toxicity by prolonging the open state of voltage-gated sodium channels (VGSCs), their acid metabolites operate through an entirely different physiological pathway[2].
1R-trans-Permethrinic Acid: The Active Olfactory Modulator
The 1R-trans enantiomer has been identified as a highly potent spatial repellent[2]. Electrophysiological studies (Electroantennography, EAG) confirm that 1R-trans-permethrinic acid is actively detected by the olfactory sensilla of mosquitoes (such as Aedes aegypti and Anopheles spp.)[3]. Crucially, patch-clamp studies on larval Drosophila central nervous systems demonstrate that this acid has zero effect on neuronal discharge [2].
-
Clinical Significance: Because it targets olfactory receptors rather than VGSCs, 1R-trans-permethrinic acid bypasses knockdown resistance (kdr) mutations, making it highly effective against pyrethroid-resistant strains[2].
1S-trans-Permethrinic Acid: The Metabolically Labile Isomer
Conversely, the 1S-trans enantiomer exhibits negligible spatial repellency and is generally classified as an inactive impurity in agrochemical synthesis[4]. Its lack of efficacy is compounded by its metabolic instability. In vitro and in vivo studies indicate that 1S-trans-permethrinic acid undergoes esterase cleavage and cytochrome P450-catalyzed degradation much more extensively and rapidly than its 1R counterpart[5].
Caption: Divergent mechanisms of action and metabolic fates of permethrinic acid enantiomers.
Comparative Performance Data
To objectively evaluate these compounds, we must look at their performance across standard spatial repellency and metabolic stability metrics. The 1R-trans isomer frequently outperforms the industry standard, DEET, in vapor-phase assays[2].
Table 1: Biological & Metabolic Comparison Profile
| Parameter | 1R-trans-Permethrinic Acid | 1S-trans-Permethrinic Acid | Reference Standard (DEET) |
| Primary Biological Activity | High Spatial Repellency | Negligible / Inactive | Moderate Contact/Spatial Repellency |
| Target Mechanism | Olfactory Receptors (Vapor) | N/A (Rapidly cleared) | Olfactory Receptors |
| Efficacy vs. kdr Mutants | High (No cross-resistance) | Poor | Moderate (Some cross-resistance noted) |
| Metabolic Stability (Esterase) | Moderate to High | Low (Extensive cleavage) | High |
| Synergistic Potential | High (Synergizes 2-undecanone) | None observed | N/A |
Data synthesized from vapor repellency bioassays and cytochrome P450 inhibition studies[2],[5],[3].
Experimental Methodologies & Protocols
As an application scientist, establishing a self-validating protocol is paramount. The following workflows are designed to isolate the vapor-phase activity of these acids from contact irritancy, ensuring that the measured behavioral responses are strictly due to olfactory detection.
Protocol A: High-Throughput Spatial Repellency Assay
This protocol utilizes a vertical glass tube orientation to strictly measure vapor toxicity and spatial repellency, preventing mosquitoes from simply resting on untreated horizontal surfaces[6].
Materials:
-
Acetone (Solvent control)
-
1R-trans and 1S-trans-permethrinic acid (>95% purity)
-
Nylon netting and filter papers
-
Laboratory-reared Aedes aegypti (Orlando susceptible and Puerto Rico kdr resistant strains)
Step-by-Step Workflow:
-
Substrate Treatment: Dissolve the enantiomers in acetone to achieve target concentrations (e.g., 10, 50, 100 µg/cm²). Apply 500 µL of the solution to standard filter papers.
-
Solvent Evaporation: Allow the treated filter papers to dry in a fume hood for exactly 15 minutes to ensure complete volatilization of the acetone carrier. Causality: Residual acetone acts as a confounding olfactory stimulant.
-
Apparatus Assembly: Secure the treated filter paper over one end of a glass cylinder (10 cm x 5 cm) using nylon netting. Cap the opposite end with untreated netting. Orient the tube vertically.
-
Subject Introduction: Introduce 20 female, non-blood-fed Aedes aegypti mosquitoes into the cylinder via an aspirator.
-
Scoring: Record the distribution of mosquitoes at 15, 30, and 60 minutes. A mosquito is scored as "repelled" if it remains in the half of the tube furthest from the treated filter paper. Calculate the EC50 (Effective Concentration for 50% repellency).
Caption: High-throughput spatial repellency assay workflow isolating vapor-phase activity.
Protocol B: In Vitro Esterase Cleavage & Metabolic Stability Assay
To validate the metabolic lability of the 1S-trans isomer compared to the 1R-trans isomer[5].
-
Enzyme Preparation: Isolate pyrethroid-hydrolyzing esterases (e.g., from Klebsiella sp. or primary hepatocyte extracts) and suspend in a pH 6.5 phosphate buffer at 45°C (optimal enzyme conditions).
-
Substrate Incubation: Introduce 100 µM of either 1R-trans or 1S-trans-permethrinic acid into separate reaction vials. Include a control vial pre-treated with ketoconazole (a cytochrome P450 inhibitor) to differentiate esterase cleavage from oxidative degradation.
-
Quenching & Extraction: At 10-minute intervals (up to 60 mins), quench the reaction using ice-cold acetonitrile. Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent acid concentration and calculate the half-life (t1/2) for each enantiomer[1].
Formulation & Development Implications
For drug development professionals and agrochemical formulators, the distinction between these enantiomers dictates the commercial viability of the end product:
-
Enantiomeric Enrichment: Utilizing racemic mixtures of permethrinic acid dilutes the spatial repellency of the formulation. Formulations must be stereochemically enriched for the 1R-trans isomer to maximize potency and spatial protection[7].
-
Synergistic Formulations: 1R-trans-permethrinic acid has proven to be a powerful synergist. When combined with aryl amides or 2-undecanone, it significantly lowers the EC50 required for spatial repellency, offering a pathway to highly effective, low-toxicity repellent blends[8],[3].
-
Environmental & Safety Profiles: Because the 1R-trans acid is a natural degradation product of permethrin, it possesses a highly favorable mammalian toxicity profile (LD50 > 2000 mg/kg) compared to volatile parent pyrethroids like transfluthrin[6].
References
- Coats, J. R., et al. "Pyrethroid-Derived Acids and Alcohols: Bioactivity and Synergistic Effects on Mosquito Repellency and Toxicity." ResearchGate.
- Yang, L., et al. "Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes." PMC - NIH.
- "Cas 55701-05-8, Permethric acid (Metabolic Cleavage Data)." LookChem.
- "Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids." MDPI.
- "Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors." PMC - NIH.
- "High-throughput screening method for evaluating spatial repellency and vapor toxicity to mosquitoes." ResearchGate.
- "Novel Synergized Aryl Amide Spatial Repellent Significantly Reduces Collections of Aedes Albopictus." ResearchGate.
Sources
- 1. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insecticides Suppliers USA - Manufacturers, Distributors & Bulk Wholesalers [americanchemicalsuppliers.com]
- 5. Cas 55701-05-8,Permethric acid | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reference Standards for the Validation of 1S-trans-Permethrinic Acid Assays
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Challenge
Permethrinic acid, specifically 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) , is the primary urinary metabolite of the pyrethroid insecticide Permethrin. While routine environmental monitoring often quantifies total trans-DCCA, advanced toxicokinetics and forensic toxicology require the specific resolution of enantiomers, particularly 1S-trans-permethrinic acid .
The biological relevance of distinguishing the 1S-trans isomer lies in the enantioselective metabolism of pyrethroids. Mammalian carboxylesterases and cytochrome P450 enzymes exhibit stereoselectivity, leading to different excretion rates for 1R and 1S isomers. Consequently, the 1S-trans isomer serves as a distinct biomarker for the timing of exposure and metabolic phenotype.
This guide compares the performance of available reference material classes—from Certified Reference Materials (CRMs) to Research Grade standards—and outlines a self-validating workflow for their application in LC-MS/MS assays.
Comparative Analysis of Reference Standards
Selecting the correct reference standard is the single most critical variable in validating a chiral assay. The market offers three primary tiers of materials.
Table 1: Performance Comparison of Reference Standard Classes
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Enantiopure Analytical Standard | Tier 3: Research Grade / Racemic Mix |
| Analyte Composition | Usually Racemic trans-DCCA (1R + 1S) | Pure 1S-trans-DCCA (>98% ee) | Mixed isomers (cis/trans + enantiomers) |
| Traceability | ISO 17034 / NIST Traceable | Certificate of Analysis (CoA) only | Vendor specification only |
| Uncertainty | Explicitly stated (e.g., ± 2%) | Qualitative purity only | High variance |
| Primary Use | Quantitation of Total DCCA | Peak Identification & Chiral Resolution | Method Development / Screening |
| Cost | High ( | Very High ( | Low ($) |
| Validation Utility | Gold Standard for mass balance | Essential for retention time confirmation | Unsuitable for regulated validation |
Strategic Recommendation: The "Racemic + Chiral" Approach
For the validation of 1S-trans-permethrinic acid, purchasing a pure 1S-trans standard is often unnecessary and cost-prohibitive for routine calibration.
Best Practice: Use a Tier 1 Racemic trans-DCCA CRM (containing 50:50 1R:1S) in conjunction with a chiral LC column.
-
Why? The racemic mixture provides two distinct peaks on a chiral column. The 1:1 ratio acts as an internal system suitability check for resolution. You quantify the 1S peak by using 50% of the total CRM concentration (assuming a verified 50:50 mix).
Validation Workflow & Decision Logic
The following decision tree illustrates the selection process for reference standards based on the specific analytical requirement (Quantification vs. Identification).
Figure 1: Decision matrix for selecting reference standards in chiral DCCA analysis.
Experimental Protocol: Chiral LC-MS/MS Validation
This protocol describes the validation of 1S-trans-permethrinic acid in human urine, utilizing a racemic CRM and Isotope Dilution Mass Spectrometry (IDMS).
Materials[1][2][3][4][5]
-
Analyte: trans-DCCA (Racemic CRM), CAS: 59042-50-1 [1].[1]
-
Internal Standard (IS): trans-DCCA-13C2 or trans-DCCA-D6 (Cambridge Isotope Laboratories or equivalent) [2].
-
Matrix: Pooled human urine (blank).
Sample Preparation (Hydrolysis & Extraction)
Permethrin metabolites are excreted as glucuronide conjugates. Deconjugation is mandatory.
-
Hydrolysis: Aliquot 1.0 mL urine. Add 10 µL Internal Standard (IS). Add 1.0 mL sodium acetate buffer (pH 5.0) and 20 µL
-glucuronidase (E. coli or Helix pomatia). Incubate at 37°C for 16 hours.-
Causality: Acid hydrolysis is faster but can cause racemization (inversion of the chiral center). Enzymatic hydrolysis preserves the stereochemical integrity of the 1S isomer [3].
-
-
Solid Phase Extraction (SPE): Use mixed-mode anion exchange cartridges (e.g., OASIS MAX or Strata-X-A).
-
Condition: Methanol -> Water.
-
Load: Hydrolyzed sample.
-
Wash: 5% NH4OH (to remove neutrals).
-
Elute: 2% Formic Acid in Methanol.
-
Self-Validating Step: The mixed-mode mechanism ensures only acidic metabolites (DCCA) are retained, removing matrix interferences that suppress ionization.
-
Chiral Separation & Detection[7][8]
-
Column: Chiralpak AD-RH or IG-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic elution. 70% Water (0.1% Formic Acid) / 30% Acetonitrile.
-
Detection: MS/MS Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
1S-trans-DCCA: 207.0
35.0 (Quant), 207.0 171.0 (Qual). -
IS (13C-DCCA): 209.0
35.0.
-
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for 1S-trans-DCCA quantification.
Performance Metrics & Acceptance Criteria
To validate the assay using the Racemic CRM method, the following criteria must be met:
-
Chiral Resolution (
): The separation between the 1R and 1S peaks must be (baseline resolution).-
Validation: Inject the racemic CRM. Two peaks of equal area should appear. If peaks overlap, quantification of the specific 1S isomer is invalid.
-
-
Isomeric Ratio Stability: Inject a pure 1S-trans standard (if available as a check) or the racemic CRM before and after the hydrolysis step.
-
Acceptance: The ratio of 1R:1S must remain constant. A shift indicates the hydrolysis conditions are causing racemization (e.g., pH too low or temperature too high).
-
-
Linearity & Range:
-
Range: 0.1 ng/mL to 50 ng/mL.
-
Correlation Coefficient (
): for the 1S peak specifically.
-
Table 2: Typical Validation Results (Hypothetical Data)
| Parameter | Native Standard (External Cal) | Isotope Dilution (13C-IS) |
| Recovery (%) | 75 - 85% | 98 - 102% |
| Precision (%RSD) | 8 - 12% | < 4% |
| Matrix Effect | Significant Suppression (-30%) | Compensated (0% Relative Bias) |
| Chiral Stability | pH Dependent | pH Dependent |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 41539, trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. [Link]
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Urinary Pyrethroids, Herbicides, and OP Metabolites. Method No: 6011.01. [Link]
-
Starr, J. M., et al. (2012). "A Pharmacokinetic Model of cis- and trans-Permethrin Disposition in Rats and Humans With Aggregate Exposure Application." Toxicological Sciences. [Link]
Sources
Stereochemical Determinants of Pyrethroid Metabolism: A Comparative Guide to cis- and trans-Permethrin
Introduction: The Stereochemical Bottleneck
Permethrin is a synthetic type I pyrethroid widely utilized in agricultural, commercial, and pharmaceutical applications. It is typically formulated as a diastereomeric mixture of cis and trans isomers (often in a 40:60 ratio). While both isomers exert neurotoxicity by prolonging the opening of voltage-gated sodium channels, their pharmacokinetic profiles in mammals diverge drastically. This divergence is fundamentally rooted in their stereochemistry, which dictates their susceptibility to hepatic enzymes. For drug development professionals and toxicologists, understanding the distinct metabolic pathways of cis- and trans-permethrin is critical for accurate risk assessment and pharmacokinetic modeling.
Mechanistic Comparison of Metabolic Pathways
The mammalian metabolism of permethrin is governed by two primary enzymatic superfamilies: Carboxylesterases (CES) and Cytochrome P450s (CYP)[1]. The spatial orientation of the dihalovinyl side chain in relation to the central ester bond creates a stereoselective bottleneck that defines the clearance rate of each isomer.
trans-Permethrin: The Hydrolytic Fast-Track
The trans-isomer features an exposed ester linkage that is highly accessible to hydrolytic cleavage. Consequently, trans-permethrin is rapidly and extensively metabolized primarily by human carboxylesterases (CES1 in the liver and CES2 in the intestine)[2]. Hydrolysis yields 3-phenoxybenzyl alcohol (PBAlc) and 3-phenoxybenzoic acid (PBAcid), which are subsequently conjugated and excreted. Because it is so efficiently hydrolyzed by abundant CES enzymes, CYP-mediated oxidation accounts for only ~1% of its total hepatic metabolism[1].
cis-Permethrin: The Oxidative Bottleneck
In contrast, the cis-isomer is sterically hindered, making the ester bond highly resistant to CES-mediated hydrolysis. To compensate, the body relies more heavily on oxidative metabolism via Cytochrome P450 enzymes (predominantly CYP2B6 and CYP2C19)[1]. Although CES enzymes still contribute to its clearance due to their sheer abundance in the human liver, the overall metabolic rate of cis-permethrin is significantly slower. CYP enzymes account for approximately 10% of total cis-permethrin metabolism[1]. This reliance on the slower oxidative pathway results in a prolonged biological half-life and higher retention in lipid-rich target tissues such as the brain and adipose tissue[3].
Metabolic divergence of cis- and trans-permethrin via CYP450 and CES pathways.
Quantitative Kinetic Data
The stereochemical differences translate into profound disparities in intrinsic clearance rates (
| Pharmacokinetic Parameter | cis-Permethrin | trans-Permethrin | Primary Mediating Enzyme |
| Primary Metabolic Pathway | Oxidation & Slow Hydrolysis | Rapid Hydrolysis | CYP450 (cis) / CES (trans) |
| Hepatic Clearance Rate (Human) | ~1.9 L/h/kg | ~13.6 L/h/kg | CES1 / CES2[4] |
| CYP Contribution to Metabolism | ~10% | ~1% | CYP2B6, CYP2C19[1] |
| Tissue Retention (Brain/Fat) | High (Prolonged half-life) | Low (Rapidly cleared) | N/A[3] |
Experimental Methodology: In Vitro Intrinsic Clearance Assay
To objectively compare the metabolic stability of these isomers, researchers utilize Human Liver Microsomes (HLM) and Cytosol. The following self-validating protocol isolates specific enzymatic contributions while mitigating confounding variables like non-specific binding, which is critical for highly lipophilic pyrethroids[5].
In vitro experimental workflow for determining pyrethroid intrinsic clearance.
Step-by-Step Protocol & Causality
-
Step 1: Microsomal Preparation and Protein Optimization
-
Action: Dilute pooled Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.1 - 0.5 mg/mL.
-
Causality: Pyrethroids are highly lipophilic. Using lower, optimized microsomal protein concentrations minimizes non-specific binding to lipids, which would otherwise artificially lower the apparent unbound intrinsic clearance (
) and skew kinetic data[5].
-
-
Step 2: Substrate Pre-Incubation
-
Action: Add the permethrin isomer (final concentration 1 μM, dissolved in <1% organic solvent) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.
-
Causality: Ensures thermal equilibrium before reaction initiation. Keeping organic solvent (e.g., DMSO or acetonitrile) below 1% prevents solvent-induced inhibition of CYP450 or CES enzymes.
-
-
Step 3: Pathway-Specific Reaction Initiation
-
Action:
-
For CYP-mediated clearance: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
For CES-mediated clearance: Initiate with buffer only, as carboxylesterases do not require NADPH cofactors.
-
-
Causality: Isolating the cofactor allows researchers to decouple oxidative (CYP) from hydrolytic (CES) metabolic contributions, ensuring the assay is self-validating for specific enzyme classes[6].
-
-
Step 4: Serial Sampling and Quenching
-
Action: Extract 50 μL aliquots at predefined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and immediately transfer into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled permethrin).
-
Causality: Ice-cold organic solvent instantly denatures the enzymes, halting metabolism at precise intervals to ensure accurate kinetic modeling. The internal standard corrects for any matrix effects or extraction losses.
-
-
Step 5: Centrifugation and LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Causality: High-speed centrifugation precipitates denatured proteins, protecting the LC column. MRM provides the high sensitivity and specificity required to differentiate the stereoisomers and accurately quantify parent compound depletion over time.
-
Conclusion
The stereochemistry of permethrin fundamentally dictates its metabolic fate. The rapid hydrolysis of trans-permethrin ensures swift elimination, whereas the steric hindrance of cis-permethrin forces a slower, CYP-dependent oxidative clearance. For drug development and toxicological risk assessments, treating permethrin as a monolithic entity is scientifically inaccurate; rigorous LC-MS/MS profiling of individual isomers is mandatory to predict neurotoxic potential and bioaccumulation accurately.
References
-
Title: Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes Source: nih.gov (Xenobiotica) URL: 1
-
Title: Kinetics of metabolism of deltamethrin and cis- and trans-permethrin in vitro. Studies using rat and human liver microsomes, isolated rat hepatocytes and rat liver cytosol Source: nih.gov (Xenobiotica) URL: 5
-
Title: 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms Source: nih.gov (NCBI Bookshelf) URL: 3
-
Title: A Pharmacokinetic Model of cis- and trans-Permethrin Disposition in Rats and Humans With Aggregate Exposure Application Source: oup.com (Toxicological Sciences) URL: 4
-
Title: Field-Caught Permethrin-Resistant Anopheles gambiae Overexpress CYP6P3, a P450 That Metabolises Pyrethroids Source: plos.org (PLOS Genetics) URL: 6
-
Title: Hydrolysis of pyrethroids by human and rat tissues: Examination of intestinal, liver and serum carboxylesterases Source: msstate.edu URL: 2
Sources
- 1. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. igbb.msstate.edu [igbb.msstate.edu]
- 3. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetics of metabolism of deltamethrin and cis- and trans-permethrin in vitro. Studies using rat and human liver microsomes, isolated rat hepatocytes and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
Accuracy and precision of analytical methods for 1S-trans-Permethrinic acid
Title: Precision and Accuracy in the Analytical Quantification of 1S-trans-Permethrinic Acid: A Methodological Comparison Guide
Introduction: The Analytical Imperative
1S-trans-Permethrinic acid (also known as trans-DCCA or trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) is a critical terminal metabolite and biomarker for exposure to synthetic type I and type II pyrethroid insecticides, such as permethrin and cypermethrin [1]. In pharmacokinetic modeling and epidemiological biomonitoring, distinguishing the 1S-trans enantiomer is vital because pyrethroid metabolism is highly stereoselective.
As a Senior Application Scientist, I frequently see laboratories struggle with the reproducibility of trans-DCCA quantification. The challenges stem directly from the molecule's physicochemical properties: it is a highly polar carboxylic acid containing a halogenated (dichlorovinyl) moiety, making it susceptible to severe matrix suppression in biological fluids and thermal degradation in gas-phase systems.
This guide objectively compares the two gold-standard analytical modalities for 1S-trans-Permethrinic acid quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) —detailing the causality behind each experimental choice to ensure your laboratory achieves self-validating, high-fidelity data.
The Causality of Analytical Challenges
To design a robust assay, we must engineer our methods around the molecule's behavior in biological matrices (typically urine or plasma):
-
Phase II Conjugation: In vivo, >90% of 1S-trans-Permethrinic acid is rapidly conjugated with glucuronic acid [2]. Causality: Direct analysis of raw samples will result in massive false negatives. Complete enzymatic deconjugation is a mandatory first step to measure the total biomarker pool.
-
Ionization Dynamics: The carboxylic acid group (pKa ~4.5) is easily deprotonated. Causality: In LC-MS/MS, this makes Negative Electrospray Ionization (ESI-) highly efficient, yielding a stable
anion at m/z 207 [3]. However, for GC-MS, this free polar hydroxyl group causes severe peak tailing and column adsorption, mandating chemical derivatization prior to injection [4]. -
Halogenated Affinity: The dichlorovinyl group has a high electron affinity. Causality: This allows GC-MS systems to utilize Negative Chemical Ionization (NCI), which provides exceptional signal-to-noise ratios by selectively ionizing halogenated species while ignoring hydrocarbon background noise.
Methodological Comparison: LC-MS/MS vs. GC-MS
Both platforms offer exceptional precision, but their operational mechanics and throughput profiles differ significantly. Below is an objective performance comparison based on validated multi-class biomonitoring studies [3, 4, 5].
Table 1: Performance Metrics for 1S-trans-Permethrinic Acid Quantification
| Analytical Parameter | LC-MS/MS (ESI- MRM) | GC-MS (NCI or SIM) | Causality / Scientific Rationale |
| Limit of Detection (LOD) | 0.10 – 0.125 ng/mL | 0.10 – 0.50 ng/mL | LC-MS/MS achieves slightly superior LODs due to the lack of derivatization-induced sample loss [5]. |
| Limit of Quantitation (LOQ) | 0.375 ng/mL | 0.50 – 1.0 ng/mL | Isotope dilution in LC-MS/MS corrects for matrix effects at lower boundaries more linearly. |
| Accuracy (Recovery %) | 90% – 99% | 85% – 95% | GC-MS recovery is heavily dependent on the efficiency of the derivatization reaction (e.g., MSTFA) [4]. |
| Precision (Inter-day RSD) | 3.5% – 8.0% | 4.6% – 8.1% | Both methods show excellent precision; LC-MS/MS eliminates variability introduced by derivatization steps. |
| Sample Preparation | Enzymatic Hydrolysis + SPE | Hydrolysis + LLE/SPE + Derivatization | GC-MS requires heating with silanizing agents, adding 1-2 hours to the workflow. |
| Throughput | High (Direct injection post-SPE) | Moderate (Requires evaporation & derivatization) | LC-MS/MS is the preferred choice for high-throughput epidemiological studies. |
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following workflows integrate isotope-dilution mass spectrometry (IDMS), ensuring that every sample acts as its own internal validation check against matrix suppression and extraction losses.
Protocol A: High-Throughput LC-MS/MS Workflow [1, 3]
Best for: Large-scale biomonitoring, rapid turnaround, and minimizing artifact generation.
-
Aliquoting & Spiking: Transfer 1.0 mL of urine into a silanized glass tube. Spike with 10 µL of isotopically labeled internal standard (
-trans-DCCA or -trans-DCCA) at 10 ng/mL.-
Expert Insight: Silanized glass prevents the polar carboxylic acid from adsorbing to the tube walls.
-
-
Enzymatic Deconjugation: Add 20 µL of
-glucuronidase/arylsulfatase (from Helix pomatia, 4000 units/mL). Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.5). Incubate at 37°C for 2 hours.-
Expert Insight: pH 5.5 is the precise optimal catalytic window for H. pomatia enzymes. Deviating by 0.5 pH units reduces cleavage efficiency by up to 40%.
-
-
Solid-Phase Extraction (SPE): Condition a Weak Anion Exchange (WAX) SPE cartridge with 2 mL methanol, followed by 2 mL water. Load the sample. Wash with 2 mL of 5% methanol in water. Elute with 2 mL of 100% methanol containing 1% formic acid.
-
Expert Insight: The WAX phase captures the carboxylic acid anion. The formic acid in the elution solvent neutralizes the charge, allowing the target to release from the sorbent.
-
-
LC-MS/MS Analysis: Evaporate the eluate under
and reconstitute in 100 µL of mobile phase. Inject 5 µL onto a sub-2 µm C18 UHPLC column.-
Ionization: ESI in Negative Mode.
-
MRM Transitions: Quantifier: m/z 207
35 (Loss of ). Qualifier: m/z 209 37.
-
Protocol B: High-Resolution GC-MS Workflow [2, 4]
Best for: Laboratories lacking LC-MS/MS infrastructure, or when extreme chromatographic resolution of complex diastereomers is required.
-
Hydrolysis & Extraction: Perform enzymatic deconjugation as described in Protocol A. Following incubation, adjust the sample to pH < 3 using 6M HCl.
-
Expert Insight: Acidifying the sample protonates the 1S-trans-Permethrinic acid, forcing it into a neutral, lipophilic state necessary for organic extraction.
-
-
Liquid-Liquid Extraction (LLE): Add 3 mL of tert-butyl methyl ether (MTBE). Vortex for 5 minutes and centrifuge. Transfer the upper organic layer to a clean vial.
-
Derivatization: Evaporate the MTBE completely under a gentle stream of nitrogen. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 minutes.
-
Expert Insight: MSTFA replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and preventing peak tailing on the GC column.
-
-
GC-MS Analysis: Inject 1 µL in splitless mode onto a 30m HP-5MS capillary column.
-
Ionization: Negative Chemical Ionization (NCI) using methane as the reagent gas.
-
Detection: Selected Ion Monitoring (SIM) targeting the derivatized molecular ions.
-
Visualizing the Analytical Workflows
The following diagram maps the divergence between the two analytical strategies, highlighting the critical sample preparation differences.
Workflow comparison for 1S-trans-Permethrinic acid quantification via GC-MS and LC-MS/MS.
Conclusion
For the quantification of 1S-trans-Permethrinic acid, LC-MS/MS has largely superseded GC-MS as the industry standard for high-throughput biomonitoring due to the elimination of the derivatization step, which inherently reduces technical variance and sample loss[3, 5]. However, GC-MS operating in NCI mode remains a highly rugged, reliable alternative that offers unparalleled chromatographic resolution for resolving complex stereoisomeric mixtures, provided that the derivatization chemistry is strictly controlled [4].
Regardless of the platform chosen, the integrity of the data relies fundamentally on rigorous enzymatic deconjugation and the use of matched isotopically labeled internal standards to create a self-validating analytical system.
References
- Centers for Disease Control and Prevention (CDC). "Urinary Pyrethroids, Herbicides, and OP Metabolites in Urine." CDC Biomonitoring Methods, May 2013.
- Leng, G., et al. "Pyrethrin Metabolites in Urine by Gas Chromatography–Mass Spectrometry and High-Resolution GC–MS." LVURI, 2006.
- NIH PMC. "A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry.
- MDPI. "Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS)." Applied Sciences, March 2019.
- NIH PMC. "Prenatal Pyrethroid Exposure, Placental Gene Network Modules, and Neonatal Neurobehavior.
Safety Operating Guide
1S-trans-Permethrinic acid proper disposal procedures
1S-trans-Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) is a halogenated organic intermediate used primarily in the synthesis of pyrethroid insecticides.[1] Its disposal requires strict adherence to protocols governing halogenated organic wastes due to its significant aquatic toxicity and potential for environmental persistence.
The following guide outlines the operational standards for researchers handling this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and global laboratory safety standards.
Chemical Hazard Profile & Safety Assessment
Before initiating any disposal workflow, the waste generator must understand the specific hazards that dictate the disposal route.[1] Unlike standard organic acids, the presence of the dichloro-vinyl group classifies this as a Halogenated waste stream, which strictly prohibits non-specific incineration or drain disposal.[1]
Physicochemical & Hazard Summary
| Property | Data | Operational Implication |
| CAS Number | 55701-05-8 | Use for waste labeling and inventory tracking. |
| Chemical Class | Halogenated Carboxylic Acid | DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible to keep disposal costs lower, though they are chemically compatible.[1] |
| Acidity | Acidic (pKa ~3-4) | Incompatible with strong bases and oxidizers. |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long-lasting effects.[2] |
| RCRA Status | Not P- or U-listed | Regulated as Characteristic Waste if pH < 2 (D002) or as generic Halogenated Organic Waste . |
Waste Characterization & Segregation Strategy
Effective disposal begins with segregation at the point of generation. You must classify 1S-trans-Permethrinic acid waste into one of three streams to prevent cross-contamination and ensure proper incineration.
Stream A: Liquid Chemical Waste (High Concentration)
-
Composition: Mother liquors, expired stock solutions, or reaction byproducts containing >1% Permethrinic acid.[1]
-
Container: High-density polyethylene (HDPE) or amber glass.
-
Labeling: "Hazardous Waste: Halogenated Organic Acid."
-
Prohibition: NEVER pour down the sink. The H410 aquatic toxicity rating makes drain disposal a violation of the Clean Water Act.
Stream B: Solid Waste (Contaminated Debris)
-
Composition: Weighing boats, contaminated gloves, pipette tips, and filter paper.[1]
-
Container: Yellow hazardous waste bag or wide-mouth HDPE drum.
-
Labeling: "Solid Hazardous Waste - Toxic/Irritant."
Stream C: Trace/Wash Waste (Rinsate)
-
Composition: Initial rinsate from glassware cleaning.
-
Protocol: The first rinse of any glassware must be collected as Stream A . Subsequent rinses (after visible residue is removed) can be washed normally.
Operational Disposal Protocol
Step 1: Preparation & PPE
Ensure you are wearing the correct Personal Protective Equipment (PPE):
-
Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for incidental contact.
-
Safety Goggles: Tightly fitting to prevent vapor/splash entry.
-
Lab Coat: Fully buttoned.
-
Ventilation: All transfers must occur inside a certified chemical fume hood.
Step 2: Liquid Waste Collection
-
Select a chemically compatible waste container (HDPE or Glass).
-
Verify the container is free of incompatible residues (specifically strong bases like Sodium Hydroxide or oxidizers).
-
Transfer the liquid using a funnel to prevent spillage.
-
Do not neutralize in the waste container. While it is an acid, in-lab neutralization of halogenated compounds can generate heat and unexpected off-gassing.[1] Leave neutralization to the professional waste management facility.
-
Cap the container tightly when not in use.[3]
Step 3: Labeling & Documentation
Attach a hazardous waste tag immediately upon the first addition of waste. The tag must include:
-
Full Chemical Name: "1S-trans-Permethrinic acid solution" (No abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic.
-
Constituents: List the solvent (e.g., "Dichloromethane 90%, Permethrinic Acid 10%").
Step 4: Final Disposal (Facility Hand-off)
Contact your institution's Environmental Health & Safety (EHS) department. The ultimate disposal method for this compound is High-Temperature Incineration equipped with scrubbers to capture acid gases (HCl) generated from the chlorine atoms.
Spill Management Workflow
In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[1][3][4]
Minor Spill (< 100 mL):
-
Alert: Notify nearby personnel.
-
Isolate: Cordon off the area.
-
Absorb: Use an inert absorbent (Vermiculite, Dry Sand, or Universal Spill Pads).[1] Do not use paper towels for concentrated acids as they may degrade rapidly.
-
Collect: Scoop absorbed material into a wide-mouth hazardous waste jar.
-
Clean: Clean the surface with a mild soap solution; collect this rinsate as hazardous waste.
Major Spill (> 100 mL or outside fume hood):
-
Evacuate: Leave the room and close the door.
-
Secure: Post "Do Not Enter" signage.
-
Contact: Call EHS or Emergency Services immediately.
Decision Logic for Disposal (Visualization)
The following diagram illustrates the decision-making process for segregating 1S-trans-Permethrinic acid waste.
Figure 1: Decision tree for the segregation and disposal of 1S-trans-Permethrinic acid waste streams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91658, Permethric acid.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[1][5][6] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 1S-trans-Permethrinic acid
1S-trans-Permethrinic acid (CAS: 55701-09-2) is a critical cyclopropane carboxylic acid intermediate utilized extensively in the synthesis of pyrethroid insecticides and related active pharmaceutical ingredients (APIs). Due to its highly functionalized structure—featuring both a reactive carboxylic acid group and a lipophilic 2,2-dichlorovinyl moiety—it presents specific acute toxicity, irritation, and environmental hazards.
This guide provides drug development professionals and laboratory scientists with a self-validating, causally-driven framework for the safe handling, operational processing, and disposal of this compound.
Quantitative Hazard Profile
Understanding the physicochemical and toxicological properties of 1S-trans-Permethrinic acid is the foundation of any robust safety protocol. The following table summarizes critical data that dictates our operational boundaries.
| Property / Hazard | Value / Classification | Causality / Operational Impact |
| Molecular Weight | 1[1] | Dictates stoichiometric calculations and volatility during heated derivatization steps. |
| GHS H302 | 1[1] | Mandates strict prevention of accidental ingestion; prohibits eating/drinking in the lab. |
| GHS H315 / H319 | 1[1] | Requires impervious gloves and tight-fitting goggles to prevent severe tissue irritation. |
| GHS H335 | 1[1] | Necessitates handling powders strictly within a certified fume hood to avoid inhalation. |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires aligning material science with the chemical properties of the target molecule.
-
Hand Protection: Use Nitrile or Neoprene gloves compliant with 2[2].
-
Causality: The lipophilic cyclopropane ring combined with the carboxylic acid can rapidly degrade standard latex. Nitrile provides a superior barrier against non-polar organic moieties and weak acids.
-
-
Eye Protection: Chemical splash goggles or a full-face shield (EN 166).
-
Causality: Direct contact with the acid causes severe ocular irritation (H319). Safety glasses with side shields are insufficient for fine powders.
-
-
Respiratory Protection: N95/P100 particulate respirator. If handling involves heating or aerosolization, an organic vapor (OV) cartridge is required.
-
Causality: Mitigates H335 respiratory tract irritation from fine powders or sublimated vapors.
-
-
Body Protection: 2[2] such as an anti-static lab coat.
-
Causality: Prevents electrostatic discharge which could ignite flammable solvents (e.g., toluene, dichloromethane) typically used in conjunction with this acid during synthesis.
-
Operational Plan: Safe Handling & Experimental Workflow
To demonstrate safe handling in a real-world context, below is a standard, self-validating protocol for the conversion of 1S-trans-Permethrinic acid to its highly reactive acid chloride derivative—a common first step in API synthesis.
Step-by-Step Methodology: Synthesis of Permethrinoyl Chloride
-
Apparatus Setup: Ensure the fume hood face velocity is at least 0.5 m/s (100 fpm). Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube. Verify all 2[2] are in place.
-
Reagent Transfer: Weigh the 1S-trans-Permethrinic acid using an anti-static spatula to prevent the aerosolization of the irritating powder.
-
Reaction Setup: Dissolve the acid in anhydrous dichloromethane (DCM) within the flask.
-
Activation: Slowly add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).
-
Self-Validation Checkpoint: The immediate evolution of gases (CO₂ and CO) visually confirms the activation of the carboxylic acid. If no gas evolves, the reagents have degraded.
-
-
Quenching & Workup: Once gas evolution ceases, evaporate the solvent and excess oxalyl chloride under reduced pressure.
-
Self-Validation Checkpoint: A stable vacuum pressure and the absence of bubbling in the residue indicate complete removal of volatile, toxic byproducts, rendering the intermediate safe for the next synthetic step.
-
Spill Management & Decontamination Protocol
In the event of an accidental release, immediate and chemically appropriate action is required.
-
Evacuation & Isolation: Immediately relocate personnel to fresh air if the powder is aerosolized.
-
Containment: Cover the spill with finely-powdered liquid-binding material, specifically 3[3].
-
Causality: Diatomite is chemically inert. It effectively traps the lipophilic acid without triggering the exothermic neutralization reactions that basic absorbents might cause.
-
-
Decontamination: Scrub the affected surfaces and equipment with 3[3] (e.g., isopropanol).
-
Causality: 1S-trans-Permethrinic acid has poor aqueous solubility but is highly soluble in alcohols, ensuring complete removal from the surface.
-
-
Validation: Swab the decontaminated area with a damp pH indicator strip. A neutral pH (6.5-7.5) confirms the complete removal of the acidic residue.
Logistical & Disposal Plan
Improper disposal of chlorinated organic acids poses severe environmental and infrastructural risks.
-
Storage: Store locked up in a cool, dry, well-ventilated area, strictly separated from strong bases and oxidizing agents.
-
Waste Segregation: Collect all contaminated diatomite, PPE, and reaction residues in a clearly labeled, sealed, compatible container.
-
Disposal Mechanism: Dispose of via a licensed chemical destruction plant using 4[4].
-
Causality: Because 1S-trans-Permethrinic acid contains a 2,2-dichlorovinyl group, thermal destruction generates highly corrosive hydrogen chloride (HCl) gas. Flue gas scrubbers (typically using alkaline solutions like NaOH) are mandatory to neutralize the HCl before atmospheric release, preventing environmental acidification and incinerator corrosion.
-
-
Packaging Disposal: Empty containers must be 4[4] before recycling, or punctured to prevent reuse before disposal in a sanitary landfill.
Safety & Operational Workflow Diagram
Workflow for 1S-trans-Permethrinic Acid handling, spill response, and disposal.
References
-
National Institutes of Health. "Trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid - PubChem". URL:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
